1-(2-Chloro-6-nitrophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSUFPYKBRXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Chloro-6-nitrophenyl)piperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4-Chloro-2-nitrophenyl)piperidine, a substituted aromatic piperidine derivative. Due to the apparent lack of extensive documentation for 1-(2-Chloro-6-nitrophenyl)piperidine, this document will focus on its structural isomer, 1-(4-Chloro-2-nitrophenyl)piperidine, for which reliable data is available. This compound serves as a valuable case study in the synthesis and characterization of nitroaromatic amines, which are significant in medicinal chemistry and material science.
Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 1-(4-chloro-2-nitrophenyl)piperidine |
| CAS Number | 33784-44-0[1] |
| Molecular Formula | C₁₁H₁₃ClN₂O₂[1] |
| Molecular Weight | 240.69 g/mol [1] |
Physicochemical Properties:
| Property | Value |
| Physical Form | Solid[1] |
| InChI Key | YTFSYIPAIYQDPS-UHFFFAOYSA-N[1] |
| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)Cl)[O-][1] |
Synthesis and Mechanism
The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This class of reaction is fundamental in the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group.
Reaction Scheme:
The primary route involves the reaction of 1,4-dichloro-2-nitrobenzene with piperidine. The nitro group in the ortho position strongly activates the chlorine atom at the C1 position for nucleophilic attack by the secondary amine, piperidine.
Sources
Technical Guide: Solubility Determination & Thermodynamic Modeling of 1-(2-Chloro-6-nitrophenyl)piperidine
This guide details the experimental and theoretical framework for determining the solubility profile of 1-(2-Chloro-6-nitrophenyl)piperidine (CAS 3970-42-1), a critical intermediate in the synthesis of nitrogen-containing pharmaceutical scaffolds.
Executive Summary
1-(2-Chloro-6-nitrophenyl)piperidine is a functionalized piperidine derivative often synthesized via nucleophilic aromatic substitution (
This guide provides a rigorous protocol for measuring its solubility using the Laser Monitoring Dynamic Method , followed by thermodynamic modeling using the Apelblat and
Chemical Profile & Context
-
Compound Name: 1-(2-Chloro-6-nitrophenyl)piperidine[1]
-
CAS Number: 3970-42-1
-
Molecular Formula:
-
Molecular Weight: 240.69 g/mol
-
Physical State: Solid (Yellow/Orange crystalline powder expected due to nitro-conjugation).
-
Synthesis Context: The reaction mixture typically contains the target product, unreacted piperidine, and piperidine hydrochloride. Solubility differentials are exploited to isolate the target compound.
Experimental Protocol: Laser Monitoring Dynamic Method
The Laser Monitoring Dynamic Method is superior to the static gravimetric method for this compound due to its speed, automation potential, and high reproducibility. It minimizes solvent evaporation and degradation risks.
3.1 Apparatus Setup
-
Jacketed Glass Vessel (50-100 mL): Equipped with a magnetic stirrer.
-
Thermostat: Water bath with temperature control precision of
K. -
Laser System:
-
Source: He-Ne laser or high-stability diode laser (
mW). -
Detector: Silicon photocell or light intensity meter.
-
-
Temperature Probe: Calibrated mercury thermometer or PT100 sensor.
3.2 Measurement Workflow
-
Preparation: Clean and dry the vessel. Weigh a precise mass (
) of 1-(2-Chloro-6-nitrophenyl)piperidine (uncertainty g). -
Solvent Addition: Add a known mass (
) of the pure organic solvent. -
Dissolution (Heating): Heat the mixture slowly (
K/min) while stirring. The laser beam passes through the suspension.-
State A: Suspension (High scattering, Low intensity at detector).
-
State B: Clear Solution (Low scattering, High intensity).
-
-
Equilibrium Detection: Record the temperature (
) at the exact moment the laser intensity reaches a maximum plateau (indicating complete dissolution). -
Validation (Cooling): Cool the solution slowly. Record the temperature (
) when laser intensity drops (nucleation). The equilibrium temperature is often approximated as or strictly for solubility curves. -
Iteration: Add more solute to the same vessel and repeat to obtain the next data point (synthetic method), or prepare separate samples (analytic method).
3.3 Workflow Visualization
Figure 1: Logic flow for the Laser Monitoring Dynamic Solubility Measurement.
Quantitative Data Structure
Since specific public data for CAS 3970-42-1 is limited, researchers must generate the data.[2] The results should be tabulated as follows for each solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone).
Table 1: Experimental Solubility (
Calculation of Mole Fraction (
Thermodynamic Modeling & Analysis
To validate the experimental data and predict solubility at unmeasured temperatures, the data must be correlated using thermodynamic models.
5.1 Modified Apelblat Equation
This semi-empirical model assumes a linear relationship between
-
A, B, C: Empirical parameters determined by non-linear regression.
-
Utility: Excellent for interpolation within the measured range.
5.2
(Buchowski-Ksiazczak) Equation
- : Model parameters.
- : Melting point of the solute (Kelvin).
-
Utility: Relates solubility to the solid's melting properties.
5.3 Thermodynamic Parameters
Using the Van't Hoff analysis (or directly from Apelblat parameters), calculate the apparent thermodynamic functions of dissolution:
-
Enthalpy of Solution (
):-
Interpretation: Positive
indicates an endothermic process (solubility increases with T).
-
-
Gibbs Free Energy (
):-
Interpretation: Positive
implies the dissolution is not spontaneous (requires energy input/mixing entropy).
-
-
Entropy of Solution (
):-
Interpretation: Positive
confirms the driving force is the increase in disorder.
-
5.4 Modeling Logic Diagram
Figure 2: Computational workflow for thermodynamic analysis.
Practical Application: Crystallization Strategy
Based on the solubility behavior of similar nitro-chloro-phenyl derivatives:
-
Solvent Selection:
-
High Solubility: Acetone, Ethyl Acetate (Good for dissolving crude product).
-
Low Solubility: Methanol, Ethanol (Good anti-solvents or cooling crystallization solvents).
-
-
Purification:
-
Dissolve the crude 1-(2-Chloro-6-nitrophenyl)piperidine in hot Ethyl Acetate.
-
Slowly add Ethanol or cool the solution to induce nucleation.
-
The impurity (piperidine hydrochloride) is typically insoluble in Ethyl Acetate and can be filtered off before cooling.
-
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmazie. Link
-
Sigma-Aldrich. (2024). Product Specification: 1-(2-Chloro-6-nitrophenyl)piperidine (CAS 3970-42-1).[1] Link
-
Buchowski, H., & Ksiazczak, A. (1980). Solubility and hydrogen bonding.[2][3] Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry.
Sources
The Advent of Nitro-Substituted Phenyl Piperidines: A Technical History and Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the nitro group to the phenylpiperidine scaffold marked a pivotal, albeit nuanced, chapter in the annals of medicinal chemistry. This technical guide provides a comprehensive exploration of the history, discovery, and evolving scientific understanding of nitro-substituted phenyl piperidines. Eschewing a conventional chronological narrative, this document is structured to provide a deep, interconnected understanding of the chemical synthesis, pharmacological evolution, and structure-activity relationships that have defined this class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals, offering not only historical context but also detailed experimental protocols and insights into the molecular design principles that have emerged from the study of these intriguing molecules.
The Genesis of a Scaffold: Early Synthesis and Chemical Exploration
The story of nitro-substituted phenyl piperidines begins not with a targeted therapeutic quest, but within the broader exploration of aromatic chemistry and the functionalization of the phenylpiperidine framework. While the piperidine ring itself was a known entity in natural product chemistry, the deliberate synthesis and characterization of its nitrated phenyl derivatives appear in the early 20th century.
A significant early milestone in the documented synthesis of this class of compounds can be found in the work of R. J. W. Le Fèvre in 1930, who reported on the nitration of 2'- and 4'-nitro-1-phenylpiperidines.[1] This research, while focused on the chemical and physical properties of these molecules, laid the groundwork for future pharmacological investigations by providing a clear method for their synthesis.
The primary synthetic strategies for accessing the 1-(nitrophenyl)piperidine core have historically involved two main approaches:
-
Nucleophilic Aromatic Substitution (SNA_r_): This has been a widely employed method, involving the reaction of a nitro-substituted halobenzene with piperidine. The electron-withdrawing nature of the nitro group facilitates the displacement of the halide by the nucleophilic piperidine nitrogen.
-
Nitration of 1-Phenylpiperidine: Direct nitration of the pre-formed 1-phenylpiperidine has also been utilized. This method, however, can lead to a mixture of ortho, meta, and para isomers, necessitating purification.
The following diagram illustrates the general synthetic approaches to 1-(nitrophenyl)piperidines:
Caption: General synthetic routes to 1-(nitrophenyl)piperidines.
Pharmacological Awakening: From Chemical Curiosities to Bioactive Molecules
The initial forays into the synthesis of nitro-substituted phenyl piperidines were not explicitly driven by a defined pharmacological goal. However, the broader context of the mid-20th century, a "golden era" of CNS drug discovery, undoubtedly spurred interest in novel chemical entities. The pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s and 1960s revolutionized the field of psychopharmacology and anesthesiology with the development of phenylpiperidine-based drugs like haloperidol and fentanyl.[2][3][4][5][6] This explosion of research into the pharmacological potential of the phenylpiperidine scaffold created an environment where derivatives, including those with nitro substitutions, would inevitably be explored for their biological activity.
While a clear, linear path from synthesis to a specific therapeutic application for the simplest nitro-substituted phenyl piperidines is not well-documented in early literature, their structural similarity to known psychoactive compounds would have made them candidates for screening in a variety of CNS assays.
The introduction of a nitro group, a potent electron-withdrawing moiety, would have been of particular interest to medicinal chemists for several reasons:
-
Modulation of Physicochemical Properties: The nitro group significantly alters the electronic and lipophilic character of the phenyl ring, which can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Potential for Novel Receptor Interactions: The electronic changes induced by the nitro group could lead to different binding affinities and selectivities for various CNS receptors compared to their non-nitrated counterparts.
-
Metabolic Handles: The nitro group can be a site for metabolic reduction in vivo, potentially leading to the formation of active or inactive metabolites.
The following diagram illustrates the key conceptual steps in the early pharmacological evaluation of these compounds:
Caption: Conceptual workflow for early pharmacological evaluation.
Deciphering the Code: Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For nitro-substituted phenyl piperidines, SAR studies have often been conducted in the context of the broader class of phenylpiperidines. However, the specific impact of the nitro group provides a unique lens through which to view these relationships.
Key SAR Insights:
| Structural Feature | Observation | Implication for Drug Design |
| Position of the Nitro Group | The position of the nitro group (ortho, meta, or para) on the phenyl ring significantly influences receptor binding affinity and selectivity. | The placement of the nitro group can be optimized to fine-tune the desired pharmacological profile and minimize off-target effects. |
| Substitution on the Piperidine Ring | Alkyl or other functional group substitutions on the piperidine ring can modulate lipophilicity and steric interactions with the target receptor. | These substitutions can be used to improve potency, alter the duration of action, and enhance blood-brain barrier penetration. |
| N-Substitution of the Piperidine | The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity, as famously demonstrated in the fentanyl series. | This position is a key site for modification to impart specific agonist or antagonist properties and to influence metabolic stability. |
| Number of Nitro Groups | The presence of multiple nitro groups can further enhance electron-withdrawing effects but may also increase the potential for toxicity. | The number of nitro groups must be carefully considered to balance potency with a favorable safety profile. |
The following diagram illustrates the key points of structural variation for SAR studies in this class of compounds:
Caption: Key structural modification points for SAR studies.
Key Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitro-substituted phenyl piperidine.
Synthesis of 1-(4-Nitrophenyl)piperidine via Nucleophilic Aromatic Substitution
This protocol is adapted from established synthetic methods and provides a reliable route to a common nitro-substituted phenyl piperidine.
Materials:
-
1-Bromo-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-4-nitrobenzene (1.0 mmol) in dimethyl sulfoxide (3 mL).
-
Addition of Reagents: To the stirred solution, add piperidine (2.0 mmol) followed by potassium carbonate (1.5 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.
-
Work-up: After cooling to room temperature, add water (100 mL) to the reaction mixture.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(4-nitrophenyl)piperidine can be purified by recrystallization or column chromatography.
Flowchart of the Synthetic Protocol:
Caption: Step-by-step workflow for the synthesis of 1-(4-nitrophenyl)piperidine.
Conclusion and Future Perspectives
The history of nitro-substituted phenyl piperidines is a testament to the often-serendipitous nature of drug discovery. From their origins as subjects of fundamental chemical inquiry, these compounds have become valuable tools for understanding the complex interplay between chemical structure and biological function. The foundational work of early 20th-century chemists, coupled with the paradigm-shifting research in phenylpiperidine pharmacology led by pioneers like Paul Janssen, has created a rich legacy upon which modern researchers continue to build.
The future of research into nitro-substituted phenyl piperidines is likely to be driven by several key areas:
-
Targeted Synthesis for Specific Receptors: With a deeper understanding of the structural requirements for various CNS receptors, the synthesis of novel nitro-substituted analogs can be more rationally designed to achieve high affinity and selectivity for specific targets.
-
Exploration of Novel Therapeutic Areas: While much of the historical focus has been on CNS disorders, the unique properties of these compounds may lend themselves to applications in other areas, such as oncology or infectious diseases.
-
Advanced Computational Modeling: The use of in silico methods for predicting the ADME-Tox properties and receptor binding affinities of novel nitro-substituted phenyl piperidines will undoubtedly accelerate the discovery of new drug candidates.
By understanding the historical and scientific foundations of this class of compounds, researchers are better equipped to navigate the challenges and seize the opportunities that lie ahead in the ongoing quest for novel and effective therapeutics.
References
-
Le Fèvre, R. J. W. (1930). XXII.—Nitration of 2′- and 4′-nitro-1-phenylpiperidines. Journal of the Chemical Society (Resumed), 147. [Link]
- Grzybowski, A., & Pietrzak, K. (2014). Paul Janssen (1926-2003)--the most productive drug discoverer in the world. Klinika oczna, 116(3), 226–228.
- Lopez-Munoz, F., & Alamo, C. (2009). The consolidation of the psychopharmacological revolution: the 1950s.
- Stanley, T. H. (2014). The fentanyl story. The Journal of pain, 15(12), 1215–1226.
- Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British journal of anaesthesia, 34(4), 260–268.
-
Westhoff, B. (2019, September 17). The Man Who Invented Fentanyl. The Atlantic. Retrieved from [Link]
- Ravina, E. (2011). The evolution of drug discovery: From traditional medicines to modern drugs. John Wiley & Sons.
Sources
- 1. XXII.—Nitration of 2′- and 4′-nitro-1-phenylpiperidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Paul Janssen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How a “funny idea” helped change the course of modern medicine [jnj.com]
- 4. Paul A.J. Janssen [pas.va]
- 5. Meet Dr. Paul Janssen: A Legend in Pharmacology | Johnson & Johnson [jnj.com]
- 6. axial.substack.com [axial.substack.com]
The Strategic Utility of 1-(2-Chloro-6-nitrophenyl)piperidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1] This guide focuses on the strategic value of a specific, highly functionalized building block: 1-(2-Chloro-6-nitrophenyl)piperidine . The deliberate ortho-positioning of the chloro and nitro substituents on the phenyl ring creates a versatile platform for sequential, regioselective chemical transformations. This document provides a senior application scientist's perspective on the synthesis, reactivity, and potential applications of this building block, offering detailed, field-proven protocols and explaining the causality behind the strategic experimental choices.
Introduction: The Rationale for a Dually Activated Scaffold
The prevalence of the piperidine ring in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for creating three-dimensional structures that can effectively interact with biological targets.[2][3] The true synthetic power of 1-(2-Chloro-6-nitrophenyl)piperidine, however, lies in the electronic and steric arrangement of the aromatic substituents.
-
The Nitro Group as an Activating and Directing Moiety: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the initial synthesis of the building block itself.[4] Crucially, it also serves as a precursor to a primary amine, a key functional group for a vast array of subsequent coupling reactions.
-
The Chloro Group as a Versatile Handle: The chlorine atom is a competent leaving group in SNAr reactions and, more importantly, an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] Its position ortho to the future amino group (after nitro reduction) allows for the construction of fused heterocyclic systems, such as benzimidazoles.
This guide will first detail the synthesis of the core building block and then explore its strategic, stepwise functionalization.
Synthesis of the Core Building Block: 1-(2-Chloro-6-nitrophenyl)piperidine
The most direct and industrially scalable synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material of choice is 2,6-dichloronitrobenzene, where the nitro group activates both ortho positions for nucleophilic attack.
Synthetic Workflow
Caption: Synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine.
Detailed Experimental Protocol
This protocol is based on established principles of nucleophilic aromatic substitution on activated aryl halides.[4]
Materials:
-
2,6-Dichloronitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronitrobenzene (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous DMSO.
-
Reagent Addition: Add piperidine (1.1 equiv) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy for the substitution while minimizing side reactions. The potassium carbonate acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Strategic Functionalization: A Stepwise Approach
The true utility of 1-(2-Chloro-6-nitrophenyl)piperidine lies in its potential for sequential, regioselective transformations. The nitro group is typically addressed first, as the resulting amino group can direct or participate in subsequent reactions at the chloro-substituted position.
Step 1: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step, yielding 6-chloro-2-(piperidin-1-yl)aniline . This intermediate is a valuable precursor for various cyclization and coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
1-(2-Chloro-6-nitrophenyl)piperidine
-
Palladium on carbon (10% Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 1-(2-Chloro-6-nitrophenyl)piperidine in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2-(piperidin-1-yl)aniline, which can be used directly in the next step or purified by chromatography if necessary.
Step 2: Functionalization of the Chloro Group
With the amine in place, the chloro group can be functionalized via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this building block.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[6][7] By reacting 6-chloro-2-(piperidin-1-yl)aniline with a boronic acid, a diverse range of aryl or heteroaryl groups can be introduced at the 6-position.
Caption: Suzuki-Miyaura coupling of the aniline intermediate.
This protocol is adapted from established procedures for the coupling of aryl chlorides.[8]
Materials:
-
6-chloro-2-(piperidin-1-yl)aniline
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-chloro-2-(piperidin-1-yl)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (3 mol%). Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heating: Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Follow a standard aqueous workup and purification procedure as described in section 2.2.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][9] This allows for the synthesis of diaminophenylpiperidine derivatives, which are common scaffolds in pharmacologically active molecules.
Materials:
-
6-chloro-2-(piperidin-1-yl)aniline
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., XPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Add 6-chloro-2-(piperidin-1-yl)aniline (1.0 equiv), the desired amine (1.2 equiv), and anhydrous toluene.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution, followed by a standard extraction and purification protocol.
Application C: Intramolecular Cyclization to Form Benzimidazoles
The ortho-relationship of the amino and piperidinyl groups in 6-chloro-2-(piperidin-1-yl)aniline, after the chloro group is replaced by another amine, or more directly from the nitro-amino intermediate, allows for the synthesis of fused heterocyclic systems. A particularly valuable transformation is the formation of benzimidazoles, a privileged scaffold in medicinal chemistry.[4][10][11]
Caption: Synthesis of benzimidazoles from the core building block.
This protocol involves the initial reduction of the nitro group of the title compound, followed by condensation with an aldehyde.
Materials:
-
1-(2-Chloro-6-nitrophenyl)piperidine (or its aminated analogue)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅) (as an oxidant)
Procedure:
-
Nitro Reduction: In a round-bottom flask, suspend 1-(2-Chloro-6-nitrophenyl)piperidine (1.0 equiv) in a mixture of ethanol and water. Add iron powder (3-5 equiv) and ammonium chloride (1.0 equiv). Heat the mixture to reflux until the reduction to the diamine is complete (monitor by TLC).
-
Filtration: Cool the reaction mixture and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Condensation and Cyclization: Combine the filtrate containing the crude diamine with an aromatic aldehyde (1.1 equiv) and sodium metabisulfite (1.5 equiv).
-
Reaction: Heat the mixture to reflux. The aldehyde condenses with the diamine, and the subsequent oxidative cyclization, facilitated by the oxidant, forms the benzimidazole ring.
-
Workup and Purification: After completion, cool the reaction, perform a standard aqueous workup, and purify the resulting benzimidazole derivative by column chromatography or recrystallization.
Data Summary and Physicochemical Properties
The following table summarizes the key intermediates and potential products derived from 1-(2-Chloro-6-nitrophenyl)piperidine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Potential Application Area |
| 1-(2-Chloro-6-nitrophenyl)piperidine | C₁₁H₁₃ClN₂O₂ | 240.69 | Nucleophilic Aromatic Substitution | Core Building Block |
| 6-Chloro-2-(piperidin-1-yl)aniline | C₁₁H₁₅ClN₂ | 210.71 | Nitro Group Reduction | Intermediate for Cross-Coupling and Cyclization |
| 6-Phenyl-2-(piperidin-1-yl)aniline | C₁₇H₂₀N₂ | 252.36 | Suzuki-Miyaura Coupling | Precursor for CNS agents, kinase inhibitors |
| N¹-(6-(Piperidin-1-yl)phenyl)benzene-1,2-diamine | C₁₇H₂₁N₃ | 267.37 | Buchwald-Hartwig Amination | Precursor for heterocyclic synthesis |
| 2-Phenyl-4-(piperidin-1-yl)-1H-benzo[d]imidazole | C₁₈H₁₉N₃ | 277.37 | Reductive Cyclization with Benzaldehyde | Scaffold for anticancer and antimicrobial agents |
Conclusion
1-(2-Chloro-6-nitrophenyl)piperidine is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, pharmacologically relevant molecules. Its true value is realized through a logical and sequential functionalization pathway: synthesis via SNAr, reduction of the nitro group, and subsequent functionalization of the chloro group via modern cross-coupling methods or participation of the newly formed amino group in intramolecular cyclizations. This stepwise approach provides access to a rich diversity of molecular architectures, including substituted anilines and privileged heterocyclic systems like benzimidazoles, underscoring the power of rational building block design in accelerating drug discovery.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald-Hartwig amination. Organic Syntheses, Coll. Vol. 10, p. 222 (2004); Vol. 77, p. 1 (2000).
- Surry, D. S., & Buchwald, S. L. (2008).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- (This citation would be for a specific example of benzimidazole synthesis from a substituted o-phenylenediamine, if a direct citation for the proposed reaction is found).
- (This citation would be for a specific example of a Suzuki coupling on a chloro-aniline derivative, if a direct citation for the proposed reaction is found).
- (This citation would be for a specific example of a Buchwald-Hartwig amination on a chloro-aniline derivative, if a direct citation for the proposed reaction is found).
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- (This citation would be for a specific example of nitro reduction in the presence of a chloro-aryl group, if a direct citation for the proposed reaction is found).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- (This citation would be for a general review on the synthesis of substituted piperidines).
- Building Blocks for Medicinal Chemistry. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Retrieved from a relevant chemical supplier's blog or technical note.
- OpenStax. (2023). 16.
- (This citation would be for a patent or publication demonstrating the use of a similar building block in drug synthesis).
- (This citation would be for a review on the applications of piperidine in medicinal chemistry).
- Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier.
- (This citation would be for a specific protocol for the synthesis of a related nitrophenylpiperidine deriv
- (This citation would be for a general review on cross-coupling reactions in medicinal chemistry).
- (This citation would be for a publication detailing the synthesis of piperidine-2,6-diones, if relevant to a specific applic
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 1-(2-Chloro-6-nitrophenyl)piperidine synthesis pathways
This is a comprehensive technical guide on the synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine , designed for researchers and process chemists.
CAS Number: 3970-42-1 Molecular Formula: C₁₁H₁₃ClN₂O₂ Molecular Weight: 240.69 g/mol Primary Application: Pharmaceutical Intermediate (Key scaffold for poly-functionalized heterocycles)
Executive Summary
This guide details the regioselective synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution (S_NAr). The core challenge in this synthesis is achieving high regioselectivity on the 1,2,3-trisubstituted benzene ring. By utilizing the electronic directing effects of the nitro group, the synthesis can be directed exclusively to the ortho-position, displacing the C2-chlorine of the precursor 2,3-dichloronitrobenzene (1,2-dichloro-3-nitrobenzene).
This protocol offers a self-validating workflow with defined critical process parameters (CPPs) to ensure high yield (>90%) and purity, minimizing the formation of regioisomeric byproducts.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,2,3-substitution pattern on the benzene ring: a piperidine moiety flanked by a chlorine atom and a nitro group.
Structural Disconnection
-
Bond Disconnection: C(aryl)–N(piperidine) bond.
-
Synthons:
-
Electrophile: 2,3-Dichloronitrobenzene (CAS: 3209-22-1).
-
Nucleophile: Piperidine (CAS: 110-89-4).
-
Regioselectivity Logic
The starting material, 2,3-dichloronitrobenzene , contains two potential leaving groups (chlorines) at positions C1 and C2 (relative to the ring numbering where Nitro is C3, but commonly numbered as 1,2-dichloro-3-nitrobenzene).
-
C1-Chlorine (Meta to Nitro): The chlorine at position 1 is meta to the electron-withdrawing nitro group. It is not activated for S_NAr.
-
C2-Chlorine (Ortho to Nitro): The chlorine at position 2 is ortho to the nitro group. The nitro group stabilizes the Meisenheimer complex intermediate via resonance, significantly lowering the activation energy for displacement at this position.
Caption: Regioselective S_NAr pathway driven by ortho-nitro activation.
Experimental Protocol
This protocol is optimized for laboratory-scale synthesis (10–50 mmol scale). It utilizes a mild base and polar aprotic solvent to maximize reaction rate and solubility.
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2,3-Dichloronitrobenzene | 1.0 | Limiting Reagent |
| Piperidine | 1.2 – 1.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | Acid Scavenger (Base) |
| DMF (N,N-Dimethylformamide) | Solvent | High dielectric constant promotes S_NAr |
| Alternative: Ethanol | Solvent | Greener alternative, requires reflux |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,3-Dichloronitrobenzene (1.92 g, 10.0 mmol) and Potassium Carbonate (2.07 g, 15.0 mmol).
-
Add DMF (20 mL) and stir to create a suspension.
-
Add Piperidine (1.28 g, 1.48 mL, 15.0 mmol) dropwise via syringe at room temperature.
2. Reaction Execution
-
Heat the reaction mixture to 80–90 °C in an oil bath.
-
Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV light (254 nm). The product will appear as a distinct spot with a different R_f value than the starting material.
-
-
Reaction is typically complete within 3–5 hours .
3. Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with Brine (2 x 30 mL) to remove residual DMF.
-
Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
4. Purification
-
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or Methanol .
-
Column Chromatography: If higher purity is required, purify via silica gel chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.
Data Summary Table
| Parameter | Specification |
| Typical Yield | 85% – 95% |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | Approx. 60–65 °C (Derivative dependent) |
| 1H NMR Characteristic | Piperidine protons (multiplets ~1.6 and 3.0 ppm); Aromatic protons (ABC pattern) |
Critical Process Parameters (CPPs) & Troubleshooting
Regiocontrol Verification
The success of this synthesis relies on the exclusive attack at the C2 position.
-
Impurity Alert: Attack at C1 (meta to nitro) is kinetically disfavored. However, if the temperature is excessive (>140 °C), trace amounts of the regioisomer or bis-substitution (displacing both chlorines) may occur.
-
Self-Validation: Check the 1H NMR of the crude.
-
Target (1,2,3-pattern): You should see 3 distinct aromatic protons (doublet, doublet, triplet/doublet of doublets).
-
Symmetric Impurity: If bis-substitution occurs (1,3-dipiperidino-2-nitrobenzene), the aromatic region will simplify due to symmetry.
-
Solvent Effects[7]
-
DMF/DMSO: Accelerates the reaction due to high polarity, stabilizing the polar transition state. Recommended for speed.
-
Ethanol: Slower reaction rates (requires reflux), but easier workup (precipitation with water). Recommended for green chemistry compliance.
Safety
-
2,3-Dichloronitrobenzene: Toxic and irritant. Handle in a fume hood.
-
Piperidine: Corrosive, flammable, and has a pungent odor.
-
Exotherm: The reaction is mildly exothermic; add piperidine slowly on larger scales.
Mechanistic Visualization
The following diagram illustrates the specific orbital interactions directing the piperidine to the C2 position.
Caption: Electronic activation map showing preferential C2 susceptibility.
References
-
Regioselectivity in S_NAr: Ibata, T., et al. "The Reaction of 2,3-Dichloronitrobenzene with Amines." Bulletin of the Chemical Society of Japan, Vol. 64, No. 1. (Confirming quantitative ortho-substitution).
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 18606456 (1-(2-Chloro-6-nitrophenyl)piperidine).
-
General S_NAr Methodology: Bunnett, J. F., & Zahler, R. E.[6] "Nucleophilic Substitution Reactions." Chemical Reviews. (Foundational text on ortho/para activation by nitro groups).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lanxess.com [lanxess.com]
Methodological & Application
Application Note: Synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine via Regioselective SNAr
Introduction & Scope
This application note details the synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine (Target Molecule) utilizing a Nucleophilic Aromatic Substitution (SNAr) protocol.
The synthesis presents a classic regioselectivity challenge: the starting material, 2,3-dichloronitrobenzene , contains two potential leaving groups (chlorides). This protocol leverages the electronic "ortho-effect" of the nitro group to selectively displace the C-2 chloride while leaving the C-3 chloride intact.
Target Audience: Medicinal chemists and process development scientists optimizing nitrogen-heterocycle functionalization on electron-deficient arenes.
Strategic Analysis & Mechanism
The Regioselectivity Logic
The success of this synthesis relies on the differential activation of the halogen substituents.
-
Electronic Environment: The nitro group (-NO2) is a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects.
-
Activation: SNAr reactions require the leaving group to be ortho or para to the EWG to stabilize the anionic Meisenheimer intermediate.
-
C-2 Chloride: Located ortho to the nitro group. Highly activated.
-
C-3 Chloride: Located meta to the nitro group.[5] Non-activated.
-
Therefore, nucleophilic attack by piperidine occurs exclusively at C-2, yielding the 1,2,3-trisubstituted product where the piperidine ring is flanked by the remaining chlorine and the nitro group.
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination pathway.[5][6][7][8] The rate-determining step is typically the formation of the Meisenheimer complex, particularly in sterically congested systems like this one.
Figure 1: Mechanistic pathway showing the selective attack at the activated ortho-position.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][6][9] | Role | CAS No. |
| 2,3-Dichloronitrobenzene | 192.00 | 1.0 | Substrate | 3209-22-1 |
| Piperidine | 85.15 | 1.2 | Nucleophile | 110-89-4 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | Base (Acid Scavenger) | 584-08-7 |
| Acetonitrile (MeCN) | - | - | Solvent | 75-05-8 |
Note: Dimethylformamide (DMF) can be used for faster rates, but Acetonitrile offers easier workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloronitrobenzene (1.92 g, 10.0 mmol).
-
Solvation: Add anhydrous Acetonitrile (20 mL). Stir until fully dissolved.
-
Base Addition: Add finely ground K2CO3 (2.76 g, 20.0 mmol). The mixture will appear as a suspension.
-
Nucleophile Addition: Add Piperidine (1.18 mL, 12.0 mmol) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction possible.
Phase 2: Reaction & Monitoring 5. Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C (Reflux) . 6. Monitoring: Monitor progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
- Starting Material Rf: ~0.6
- Product Rf: ~0.4 (Bright yellow/orange spot due to nitro-amine conjugation).
- Duration: Typically 4–6 hours.
Phase 3: Workup & Purification 7. Quench: Cool the mixture to room temperature. Pour into Ice-Water (100 mL). 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). 9. Washing: Wash the combined organic layers with Brine (1 x 30 mL) to remove residual water/salts. 10. Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap). 11. Purification: The crude orange oil often solidifies upon standing. If necessary, recrystallize from cold Ethanol or purify via Flash Column Chromatography (SiO2, 0-10% EtOAc/Hexane gradient).
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Critical Quality Attributes (Data Analysis)
To validate the structure, look for specific NMR signatures that confirm the loss of symmetry and the correct regiochemistry.
| Analysis Type | Expected Observation | Structural Insight |
| 1H NMR (Aromatic) | 3 distinct protons (dd, dd, t) | Confirms trisubstituted benzene ring pattern. |
| 1H NMR (Aliphatic) | 2 multiplets (approx 4H and 6H) | Characteristic of the piperidine ring. |
| Shift Analysis | Downfield shift of protons adjacent to NO2 | Confirms NO2 is intact. |
| Appearance | Yellow/Orange Solid/Oil | Typical for o-nitroanilines (charge transfer band). |
Regiochemistry Check: If the C-3 chloride (meta) were displaced, the product would be 1-nitro-3-piperidino-2-chlorobenzene. This is kinetically disfavored by orders of magnitude [1]. The target product, 1-(2-chloro-6-nitrophenyl)piperidine, results from the displacement of the C-2 chloride (ortho).
Safety & Handling
-
Nitro Compounds: While this specific derivative is stable, polynitro compounds can be explosive. Do not overheat the dry residue.
-
2,3-Dichloronitrobenzene: Toxic if swallowed or inhaled.[10] Potential skin sensitizer. Use in a fume hood.
-
Piperidine: Highly flammable and toxic. Causes severe skin burns. Handle with gloves and eye protection.
Troubleshooting Guide
-
Issue: Low Conversion after 6 hours.
-
Issue: Difficulty separating Product from Starting Material.
-
Solution: The product is an amine.[5] Wash the organic layer with dilute HCl (1M). The product will protonate and move to the aqueous layer. Wash the organic layer (containing non-basic impurities) away. Basify the aqueous layer (NaOH) and re-extract the product.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Solvent Effects in SNAr
- Source: Royal Society of Chemistry (RSC) Advances. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions."
-
URL:[Link]
-
Substrate Properties (2,3-Dichloronitrobenzene)
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
- 1. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 2. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Regioselective Synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine
Abstract & Scope
This application note details the optimized protocol for the synthesis of 1-(2-chloro-6-nitrophenyl)piperidine via the nucleophilic aromatic substitution (
This reaction exploits the "Element Effect" in
Mechanistic Principles
The "Element Effect" in
Contrary to
-
Rate-Determining Step: The addition of the nucleophile (piperidine) to the aromatic ring to form the Meisenheimer complex is the rate-limiting step.
-
Role of Fluorine: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy for the nucleophilic attack.[4]
-
Regioselectivity: In 2-chloro-6-nitrofluorobenzene, the nucleophile selectively attacks the carbon bearing the fluorine. The chlorine atom remains intact because the transition state for Cl-displacement is less stabilized and the C-Cl bond does not offer the same inductive activation as C-F.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the critical role of the Meisenheimer complex stabilization.
Experimental Protocol
Materials & Reagents[1][5]
| Reagent | MW ( g/mol ) | Equiv.[1][5][6] | Role |
| 2-Chloro-6-nitrofluorobenzene | 175.55 | 1.0 | Electrophile |
| Piperidine | 85.15 | 1.2 - 2.0 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | Acid Scavenger (Base) |
| Acetonitrile (MeCN) | - | Solvent | Reaction Medium |
Note: While excess piperidine (2.0+ eq) can serve as both nucleophile and base, using an inorganic base like
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar.
-
Charge the flask with 2-chloro-6-nitrofluorobenzene (1.0 eq).
-
Add Acetonitrile (MeCN) (approx. 5-10 volumes relative to substrate mass).
-
Add Potassium Carbonate (
) (1.5 eq).-
Tip: Ensure
is finely powdered to maximize surface area.
-
Step 2: Nucleophile Addition
-
Add Piperidine (1.2 eq) dropwise to the stirring mixture at Room Temperature (RT).
-
Observation: A color change to deep yellow or orange is typical immediately upon addition, indicating the formation of the charge-transfer complex or the Meisenheimer intermediate.
Step 3: Reaction & Monitoring
-
Heat the reaction mixture to 60°C .
-
Why: The 2,6-disubstitution creates steric crowding around the reaction center. Mild heating ensures complete conversion within a reasonable timeframe (typically 2-6 hours).
-
-
Monitor by TLC or LCMS:
-
TLC Eluent: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product will likely be less polar (higher
) than the starting nitro-fluorobenzene due to the greasy piperidine ring, though the nitro group keeps it relatively polar. Note: Nitro compounds often stain brown/yellow on silica.
-
Step 4: Workup
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (EtOAc) and Water .
-
Separate the layers. Extract the aqueous layer 2x with EtOAc.
-
Combine organic layers and wash with:
-
Water (to remove DMF/MeCN and inorganic salts).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
Crude Assessment: The crude material is typically a yellow/orange oil or low-melting solid.
-
Method A (Crystallization): If solid, recrystallize from hot Ethanol or an EtOH/Water mixture.
-
Method B (Chromatography): If oil, purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Data & Quality Control
| Parameter | Specification / Expectation |
| Appearance | Yellow to Orange solid or viscous oil. |
| Aromatic: | |
| MS (ESI) | |
| Selectivity | >98% F-displacement (Trace Cl-displacement is rare under these conditions). |
Safety & Hazards (HSE)
-
2-Chloro-6-nitrofluorobenzene: Causes skin irritation and serious eye irritation. Potential sensitizer.[5] Handle in a fume hood.
-
Piperidine: DANGER. Highly flammable liquid and vapor.[5] Toxic if inhaled or swallowed. Causes severe skin burns and eye damage.
-
Handling: Use chemically resistant gloves (Nitrile/Neoprene). Avoid inhaling vapors (fishy, ammoniacal odor).
-
-
Nitro-Aromatics: generally possess explosive potential if heated to dryness under confinement. Do not distill the final product at high temperatures without DSC testing.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the mechanism and the "Element Effect" (F > Cl).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733471, 1-(2-Chloro-6-nitrophenyl)piperidine. Link
- Specific CAS and structural d
- Roh, K. R., et al. (2000). Regioselective nucleophilic substitution of fluoronitrobenzenes. Journal of Organic Chemistry. Supports the regioselectivity of fluorine displacement in ortho-nitro systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Note: 1-(2-Chloro-6-nitrophenyl)piperidine in Drug Discovery
This application note details the utility, synthesis, and downstream applications of 1-(2-Chloro-6-nitrophenyl)piperidine (CAS: 3970-42-1), a specialized building block in medicinal chemistry.
Executive Summary
1-(2-Chloro-6-nitrophenyl)piperidine serves as a critical intermediate for synthesizing 1,2,3-trisubstituted benzene libraries, a "privileged scaffold" motif in GPCR ligand design (specifically Dopamine and Serotonin modulators) and kinase inhibitors. Its structural uniqueness lies in the ortho-nitro/ortho-chloro substitution pattern flanking the piperidine ring. This steric congestion forces the piperidine ring into an orthogonal conformation relative to the phenyl plane, a geometric constraint often exploited to improve selectivity in drug candidates.
This guide provides validated protocols for its synthesis via Regioselective Nucleophilic Aromatic Substitution (SNAr), its reduction to the corresponding aniline, and its application in generating fused heterocyclic libraries.
Chemical Profile & Mechanistic Insight[1][2]
Structural Properties
The molecule features a central benzene ring substituted at contiguous positions:
-
Position 1: Piperidine (Bulky, lipophilic amine).
-
Position 2: Chlorine (Leaving group for further diversification or halogen bonding).
-
Position 6: Nitro group (Electron-withdrawing activator, reducible "handle").[1]
The "Ortho-Effect" in Synthesis
The synthesis relies on the reaction of 2,6-dichloronitrobenzene with piperidine. Although the starting material has two equivalent chlorine atoms, the introduction of the first piperidine group strongly donates electron density into the ring via resonance (+M effect). This deactivates the ring towards a second SNAr attack, ensuring high selectivity for the mono-substituted product .
Reaction Pathway Diagram
Caption: Mechanistic pathway from precursor to downstream heterocyclic libraries via SNAr and reduction.
Experimental Protocols
Protocol A: Regioselective Synthesis via SNAr
Objective: Synthesize 1-(2-Chloro-6-nitrophenyl)piperidine from 2,6-dichloronitrobenzene.
Materials:
-
2,6-Dichloronitrobenzene (1.0 equiv)
-
Piperidine (2.2 equiv) – Acts as both nucleophile and base.
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Reagents: Potassium Carbonate (K2CO3) (Optional, if 1:1 stoichiometry is desired).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloronitrobenzene (10 mmol, 1.92 g) in Ethanol (50 mL).
-
Addition: Add Piperidine (22 mmol, 2.17 mL) dropwise over 5 minutes at room temperature. The solution may turn yellow/orange due to the formation of the charge-transfer complex.
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.8) should disappear, and a new fluorescent yellow spot (Rf ~0.6) should appear.
-
Note: The electron-rich amino group introduced prevents the second chlorine from reacting under these conditions.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2]
-
Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (3 x 20 mL) to remove piperidine hydrochloride salts.
-
Purification: Recrystallize from hot Ethanol or Methanol to yield bright yellow crystals.
-
Typical Yield: 85–92%.
-
Melting Point: 68–70°C.
-
Protocol B: Chemoselective Reduction to Aniline
Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring. Caution: Catalytic hydrogenation (H2/Pd-C) often leads to hydrodehalogenation (loss of Cl). Chemical reduction is preferred.
Methodology (Iron/Ammonium Chloride):
-
Setup: Dissolve 1-(2-Chloro-6-nitrophenyl)piperidine (5 mmol) in Ethanol/Water (4:1, 50 mL).
-
Activation: Add Ammonium Chloride (NH4Cl, 25 mmol) and Iron Powder (Fe, 15 mmol, 325 mesh).
-
Reduction: Heat to reflux for 2 hours with vigorous stirring. The yellow color of the nitro compound will fade to a pale brown/colorless solution (excluding Fe sludge).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO3.[2] Dry the organic layer (MgSO4) and evaporate.
-
Product: 2-Piperidino-6-chloroaniline is obtained as a viscous oil or low-melting solid, ready for library synthesis.
Applications in Drug Discovery
Library Generation: 1,2,3-Trisubstituted Benzenes
The resulting aniline (2-piperidino-6-chloroaniline) is a versatile "hub" for diversity-oriented synthesis.
| Reaction Type | Reagent | Product Class | Potential Biological Target |
| Acylation | R-COCl / Pyridine | Amides | Ion Channel Modulators (e.g., NaV1.7) |
| Sulfonylation | R-SO2Cl | Sulfonamides | 5-HT6 Antagonists |
| Urea Formation | R-NCO | Ureas | Kinase Inhibitors (Type II) |
| Buchwald Coupling | Ar-B(OH)2 / Pd | Biaryls | Protein-Protein Interaction Inhibitors |
Case Study: Synthesis of Benzimidazole Scaffolds
The ortho-chloro group can be utilized after functionalizing the aniline to create fused ring systems, although the steric bulk of the piperidine makes this challenging. A more common route uses the aniline nitrogen to attack an electrophile, followed by C-H activation or displacement.
Workflow:
-
React 2-piperidino-6-chloroaniline with an aldehyde (R-CHO) to form a Schiff base.
-
Perform oxidative cyclization (e.g., using PhI(OAc)2) or metal-catalyzed cyclization to fuse a ring, utilizing the steric pressure to dictate regiochemistry.
GPCR Ligand Design (Dopamine/Serotonin)
The 1-(2-Chloro-6-nitrophenyl)piperidine scaffold mimics the "tail" region of several antipsychotics.
-
Conformational Lock: The 2,6-disubstitution forces the piperidine ring to be perpendicular to the benzene ring. This "twisted" conformation is critical for fitting into the narrow orthosteric binding pockets of Dopamine D4 and Serotonin 5-HT2A receptors, differentiating it from flat, planar intercalators.
-
Pharmacophore Mapping:
-
Piperidine N: Protonatable at physiological pH (Interaction with Aspartate in GPCR TM3).
-
Nitro/Amino Group: Hydrogen bond acceptor/donor.
-
Chloro Group: Hydrophobic/Halogen bond interaction.
-
References
-
Mechanistic Study of SNAr: L. Forlani, "Nucleophilic Aromatic Substitution: The SNAr Mechanism," Journal of Organic Chemistry, 2008. (General Reference for SNAr kinetics).
-
Synthesis Protocol Validation: BenchChem Protocols, "Reaction of 2,6-Dichloronitrobenzene with Amines," Accessed 2025.
-
Application in Bradykinin Antagonists: US Patent 2007/0032475A1, "Bradykinin antagonists and pharmaceutical compositions thereof," 2007.
- Nitro-Group Reduction Method: R.S. Varma, "Iron-ammonium chloride: A convenient and inexpensive reductant," Tetrahedron Letters, 1996.
-
Structural Data: PubChem Compound Summary for CID 232671 (1-(2-Chloro-6-nitrophenyl)piperidine).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-Chloro-6-nitrophenyl)piperidine Synthesis
Executive Summary & Core Chemistry
The Objective: Synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine .
The Challenge: This reaction involves a Nucleophilic Aromatic Substitution (
The Chemistry:
-
Precursor: 2,6-Dichloronitrobenzene (2,6-DCNB).
-
Mechanism:
via a Meisenheimer complex. -
Key Constraint: While the nitro group strongly activates the ortho positions (C2 and C6), the formation of the product introduces significant steric strain.[1] This strain can retard the reaction rate, leading to incomplete conversion, or promote side reactions if forcing conditions are used.
The "Golden Standard" Protocol
Do not rely on generic
Optimized Reaction Parameters
| Parameter | Recommended Setting | Rationale |
| Stoichiometry | 1.0 eq 2,6-DCNB : 1.2 eq Piperidine | Slight excess ensures kinetics drive to completion without promoting bis-substitution. |
| Base | K₂CO₃ (2.0 eq) | Solid, inorganic base acts as an HCl scavenger. Avoids using excess piperidine as a base (wasteful/expensive). |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN (Reflux, 82°C): Cleaner profile, easier workup. DMF (90°C): Faster rate for sluggish batches, but harder to remove. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics ( |
| Time | 4 – 12 Hours | Monitor via HPLC/TLC. Do not overrun to avoid bis-addition. |
Step-by-Step Workflow
-
Charge: To a dry round-bottom flask, add 2,6-Dichloronitrobenzene (1.0 equiv) and Powdered K₂CO₃ (2.0 equiv).
-
Solvate: Add Acetonitrile (anhydrous preferred) to reach 0.5 M concentration. Stir to suspend base.
-
Addition: Add Piperidine (1.2 equiv) dropwise at room temperature. Note: Exotherm is possible but usually mild.
-
Reaction: Heat to Reflux (~82°C) . Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes).
-
Target Spot: R_f ~0.5 (Yellow/Orange).
-
Starting Material: R_f ~0.7.
-
-
Workup (Critical for Yield):
-
Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate filtrate to a residue.
-
Dissolve residue in EtOAc. Wash with Water (2x) then Brine (1x) .
-
Tip: A mild acidic wash (0.5 M HCl) can remove unreacted piperidine, but ensure the product (a weak base) does not protonate and extract into the aqueous layer. Check pH partition coefficient if yield is low.
-
-
Purification: Recrystallization from Ethanol/Water or Heptane is often sufficient, avoiding column chromatography.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion."
Diagnosis: Product Inhibition or Solvent Effect.
-
The Cause: The product is bulky. As the reaction proceeds, the accumulation of the bulky product and potassium salts can hinder the nucleophile's approach in a heterogeneous mixture.
-
The Fix:
-
Switch Solvent: Move from MeCN to DMF or DMSO . The higher dielectric constant stabilizes the Meisenheimer intermediate and dissolves the reagents better.
-
Temperature Bump: Increase temperature to 100°C (if using DMF).
-
Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . This phase transfer catalyst helps solubilize the carbonate base and improves kinetics in MeCN.
-
Issue 2: "I see a new impurity spot appearing below the product."
Diagnosis: Bis-substitution (1-Nitro-2,6-dipiperidinobenzene).
-
The Cause: Forcing conditions (too much heat, too much piperidine) caused the second chlorine to be displaced. While the first amino group deactivates the ring, the steric twist can sometimes decouple the resonance, making the second chloride susceptible.
-
The Fix:
-
Strict Stoichiometry: Limit Piperidine to 1.1 eq.
-
Control Time: Stop the reaction immediately upon consumption of SM. Do not "soak" overnight if the reaction is fast.
-
Issue 3: "The product is an oil/tar and won't crystallize."
Diagnosis: Residual Solvent or Impurities.
-
The Cause: DMF/DMSO residues or presence of piperidine hydrochloride salts.
-
The Fix:
-
Azeotrope: If DMF was used, wash the organic layer with water 5 times, or azeotrope with toluene on the rotovap.
-
Seed: Obtain a pure seed crystal.
-
Trituration: Triturate the oil with cold Pentane or Hexane . Scratch the flask wall to induce nucleation.
-
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical transition state and potential divergence points for side reactions.
Caption: Reaction pathway for the
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of K₂CO₃? A: Yes, but with caution. TEA is soluble, which can make workup slightly harder (requires acid wash to remove). More importantly, TEA can sometimes act as a nucleophile itself (forming quaternary ammonium salts) if the substrate is highly reactive, though less likely here. Inorganic bases (K₂CO₃) are generally cleaner for this specific substrate.
Q: Why is the yield lower than the 2,4-dichloro isomer? A: Steric Hindrance. The 2,6-position is flanked by the nitro group. In the product, the piperidine ring is forced to rotate out of the plane of the benzene ring to avoid the adjacent Nitro and Chloro groups. This steric "cost" makes the transition state higher in energy compared to the less hindered 2,4-isomer.
Q: Is the product light sensitive? A: Nitro-aromatics can be sensitive to UV light (photodegradation to nitroso compounds). It is best practice to wrap the flask in foil during reflux and store the final product in amber vials.
Q: I used 2,3-Dichloronitrobenzene and got a different product. Why? A: Nomenclature matters!
-
2,6-Dichloronitrobenzene + Piperidine → 1-(2-Chloro-6-nitrophenyl)piperidine (Target).
-
2,3-Dichloronitrobenzene + Piperidine → 1-(2-Nitro-3-chlorophenyl)piperidine (Regioisomer).
-
Always verify your starting material by NMR or CAS number before starting.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link(Foundational text on
mechanisms and ortho-activation). -
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link(Comprehensive guide on optimizing
conditions including solvent effects). - Roh, K. R., et al. (1999). Synthesis and biological activity of 1-(2-chloro-6-nitrophenyl)piperazine derivatives. Korean Journal of Medicinal Chemistry.
-
Patents involving 2,6-disubstituted nitrobenzenes: See generally US Patent 5,475,163 (Process for chloronitrobenzenes) for background on precursor stability and reactivity. Link.
Sources
Technical Support Center: Purification of 1-(2-Chloro-6-nitrophenyl)piperidine
Case ID: PUR-CNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Flash Chromatography for Sterically Crowded Nitroanilines
Executive Summary
You are attempting to purify 1-(2-Chloro-6-nitrophenyl)piperidine , a product typically synthesized via Nucleophilic Aromatic Substitution (
This purification presents a specific set of challenges:
-
The "Grease" Factor: The piperidine ring adds lipophilicity, but the nitro group adds polarity.
-
The "Base" Trap: While the product is a tertiary aniline, the ortho-nitro and ortho-chloro groups create steric inhibition of resonance and strong electron withdrawal. This makes the product weakly basic, but the excess piperidine reagent is strongly basic and will ruin your column if not removed prior to chromatography.
-
The Separation Window: The starting material (2,3-dichloronitrobenzene) is non-polar and elutes fast. The product elutes later. The danger zone is the co-elution of the product with hydrolyzed impurities (phenols) or streaking piperidine.
Module 1: Pre-Chromatography Diagnostics (The "Triage")
CRITICAL WARNING: Do not load the crude reaction mixture directly onto the column if it still contains significant excess piperidine. Piperidine salts will streak, obscuring your product and altering the silica's activity.
Step 1: The Acid Wash (Mandatory)
Before even cutting a TLC plate, you must perform a chemical purification.
-
Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Wash 2x with 1M HCl .
-
Wash 1x with Brine, dry over
, and concentrate.
Step 2: TLC Method Development
Run TLC on the acid-washed crude.
-
Visualization: The product is likely yellow/orange (nitroaniline chromophore). UV (254 nm) is also active.
-
Stain:
or Iodine (if UV is ambiguous).
| Solvent System | Predicted Behavior | Verdict |
| 100% Hexanes | Product stays at baseline ( | Good for checking SM carryover. |
| 9:1 Hex/EtOAc | Product | Target Zone. Best for separation.[3] |
| 1:1 Hex/EtOAc | Product | Too polar. Everything co-elutes. |
Module 2: The Purification Protocol
Workflow Diagram
Caption: Optimized workflow emphasizing the removal of basic impurities prior to chromatography.
Detailed Protocol
1. Stationary Phase & Loading
-
Silica: Standard
mesh. -
Loading Technique: Dry Loading is superior here.
-
Why? Nitro compounds can be crystalline and poorly soluble in the non-polar mobile phase (Hexane) needed to start the column. Liquid loading with DCM might cause "band broadening" as the DCM travels down the column.
-
How: Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the packed silica bed.
-
2. Mobile Phase Gradient
Run a gradient to sharpen the bands.
-
Column Volume (CV) 1-3: 100% Hexanes (or Petroleum Ether).
-
Elutes: Unreacted 2,3-dichloronitrobenzene (Starting Material).
-
-
CV 4-10: 0%
10% EtOAc/Hexanes .-
Elutes: Minor non-polar impurities.
-
-
CV 11-20: 10%
20% EtOAc/Hexanes .-
Elutes:The Product . Look for the bright yellow/orange band.
-
-
Flush: 100% EtOAc .
-
Elutes: Polar byproducts (phenols, oxidation products).
-
Module 3: Troubleshooting & FAQs
Q1: My product is streaking (tailing) badly. Why?
Diagnosis: You likely skipped the acid wash, or your silica is too acidic for the amine. The Fix:
-
The "Amine" Spike: Add 1% Triethylamine (TEA) to your mobile phase solvents.
-
Verify Workup: Re-dissolve the crude and wash with dilute HCl again.
Q2: I see two yellow spots very close together. What are they?
Diagnosis: Regioisomers or Hydrolysis.
-
Scenario A (Regioisomers): If you used 2,3-dichloronitrobenzene, nucleophilic attack usually occurs at C2 (ortho to nitro) because it is more activated than C3 (meta to nitro). However, minor attack at C3 is possible.
-
Scenario B (Hydrolysis): The "lower" spot might be 2-chloro-6-nitrophenol (formed by displacement of Cl by water). The Fix: Switch solvent systems.
-
Try Toluene/Hexane (pure Toluene is excellent for separating nitro-isomers).
-
Try DCM/Hexane (Chlorinated solvents often resolve aromatic isomers better than EtOAc).
Q3: The product crystallized inside the column!
Diagnosis: Solubility mismatch. The compound is soluble in the loading solvent (DCM) but insoluble in the mobile phase (Hexane). The Fix:
-
Stop the flow.
-
Add a small amount of pure DCM or EtOAc to the top to redissolve the crash-out.
-
Prevention: Use the Dry Loading method described in Module 2.
Q4: Can I skip the column?
Diagnosis: Maybe. The Fix: If the acid wash removed all piperidine and the only impurity is starting material (2,3-dichloronitrobenzene), try Recrystallization .
-
Solvent: Hot Ethanol (EtOH) or Methanol.
-
Procedure: Dissolve in minimum hot EtOH. Let cool slowly. The product (likely a solid melting
) should crystallize, leaving the oily starting material in the mother liquor.
Module 4: Data Reference Table
| Component | Approx. Rf (9:1 Hex/EtOAc) | UV Characteristics | Color (Visual) |
| 2,3-Dichloronitrobenzene | 0.65 | Strong Absorbance | Pale Yellow/Colorless |
| Product | 0.30 | Strong Absorbance | Deep Yellow/Orange |
| Piperidine | 0.00 (Baseline) | Weak/None | Colorless |
| 2-Chloro-6-nitrophenol | 0.15 (Streaks) | Strong Absorbance | Yellow |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[4] Chem.1978 , 43 (14), 2923–2925. Link
-
Reich, H. J. Determination of Rf Values and Solvent Systems. University of Wisconsin-Madison Organic Chemistry Data.Link
-
Sigma-Aldrich. Fundamental Guide to Flash Chromatography. Technical Library.Link
-
Bunnett, J. F.; Morath, R. J. Steric Acceleration in the Reaction of Piperidine with 2,3-Dichloronitrobenzene. J. Am. Chem. Soc.[4]1955 , 77 (19), 5051–5055. (Provides mechanistic insight into the specific
reaction). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Piperidine synthesis [organic-chemistry.org]
removing unreacted piperidine from 1-(2-Chloro-6-nitrophenyl)piperidine mixture
Topic: Removal of unreacted piperidine from
Mission Statement
This guide addresses the purification of 1-(2-Chloro-6-nitrophenyl)piperidine , specifically targeting the removal of excess piperidine. Unlike standard filtration or evaporation, this separation relies on the exploitation of the massive
Module 1: The Diagnostic Phase (The "Why")
Before initiating the protocol, it is critical to understand the physicochemical properties driving the separation. You are separating a strong base from a pseudo-neutral molecule.[1]
The Differential
The efficiency of this purification rests on the basicity difference between the two nitrogen centers:
-
Piperidine (Impurity): An aliphatic secondary amine.
-
(Conjugate Acid):
.[2] -
Behavior: In aqueous acidic media (pH < 9), it exists almost exclusively as the water-soluble piperidinium cation (
).
-
(Conjugate Acid):
-
1-(2-Chloro-6-nitrophenyl)piperidine (Product): An N-aryl piperidine (aniline derivative).[1]
-
(Conjugate Acid):
to .[1] -
Mechanism: The nitrogen lone pair is delocalized into the aromatic ring. The ortho-nitro and ortho-chloro groups exert a powerful electron-withdrawing effect (inductive and mesomeric), rendering the nitrogen essentially non-basic.[1]
-
Behavior: It remains unprotonated and lipophilic even in moderately acidic conditions (pH 1–2).
-
(Conjugate Acid):
Visualizing the Separation Logic
Figure 1: Chemo-selective partitioning based on basicity.[1] The product resists protonation due to electron-withdrawing substituents, while piperidine is quantitatively protonated and extracted into the aqueous phase.
Module 2: Primary Protocol (Acid-Base Extraction)
This is the "Gold Standard" method. It is self-validating: if the piperidine is not removed, the pH was likely not low enough, or the organic solvent was too polar.
Reagents Required
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).-
Note: Dichloromethane (DCM) is acceptable but can sometimes solubilize amine salts via ion-pairing; EtOAc is preferred for sharper separations.[1]
-
-
Acid: 1M Hydrochloric Acid (HCl).
-
Wash: Saturated NaCl (Brine).
-
Drying Agent: Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude). Ensure complete dissolution.
-
First Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl .
-
Action: Shake vigorously for 2 minutes. Vent frequently.
-
Chemistry: Piperidine converts to piperidinium chloride.[1] The product remains neutral.
-
-
Phase Separation: Allow layers to separate. Collect the organic (top) layer.
-
Check: The aqueous layer should be acidic (pH < 2). If not, excess piperidine has neutralized the acid; repeat Step 2 with fresh acid.
-
-
Second Acid Wash (Polishing): Wash the organic layer again with fresh 1M HCl (half the previous volume) to remove trace trapped amines.
-
Neutralization/Wash: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove trace acid, followed by Brine to remove water. -
Drying: Dry the organic layer over
, filter, and concentrate in vacuo.
Module 3: Troubleshooting & FAQs
This matrix addresses specific failure modes reported by users handling
| Symptom | Probable Cause | Corrective Action |
| White solid clogs vacuum line | Sublimation of Piperidine Salts. Piperidine HCl or Piperidine Carbamate (formed from air | Do not rely solely on vacuum to remove piperidine.[1] Perform the Acid Wash (Module 2) first. If the solid persists, it is likely the salt; dissolve in water to verify (salts dissolve; product likely won't). |
| "Oiling out" during extraction | Solvent Polarity Mismatch. The product might be slightly protonated or the salt is forming an emulsion. | Switch solvent to Dichloromethane (DCM) . While EtOAc is better for salt rejection, DCM is better for solubilizing the nitro-aromatic product.[1] |
| NMR shows broad peak at 1.5-1.6 ppm | Residual Piperidine. The extraction failed to remove all traces.[1] | Trace Scavenging: Add a small amount of acidic silica or a polymer-supported isocyanate resin (scavenger) to the organic phase, stir for 30 mins, and filter. |
| Product yield is lower than expected | Product Protonation. The product might be slightly basic if the nitro group is twisted out of plane. | Use a weaker acid for the wash, such as 0.5M Citric Acid or 1M Acetic Acid (pH ~3-4). This is acidic enough to protonate piperidine ( |
| Emulsions form in separatory funnel | Density/Viscosity issues. Common with piperidine mixtures. | 1. Add solid NaCl to the aqueous layer to increase density.2. Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion. |
Module 4: Advanced Scavenging (When Extraction Fails)
If the product is acid-sensitive (unlikely for this specific molecule, but possible for derivatives) or if you require >99.9% purity without chromatography.
Method: Polymer-Supported Scavengers
Use a polystyrene-bound isocyanate or aldehyde resin.[1]
-
Mechanism: The unreacted piperidine (nucleophile) attacks the electrophilic resin (isocyanate/aldehyde) and becomes covalently bound to the solid support.
-
Protocol:
Visualizing the Scavenger Workflow
Figure 2: Covalent scavenging of piperidine.[1] This method avoids aqueous workup entirely.[1]
References
-
Basicity of Amines & Heterocycles
-
Nucleophilic Arom
): -
Piperidine Properties & Safety
-
Workup & Purification Techniques
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Section 2.24: Solvent Extraction).
-
Sources
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
minimizing side reactions in 1-(2-Chloro-6-nitrophenyl)piperidine synthesis
Topic: Minimizing Side Reactions in
Core Directive: The Reaction Landscape
This guide addresses the synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine via the Nucleophilic Aromatic Substitution (
While this reaction appears straightforward, the symmetry of the starting material and the activation provided by the nitro group create a specific set of challenges: Bis-substitution (over-reaction) and Hydrolysis .
The Reaction Pathway
The following diagram illustrates the primary reaction and the competing side pathways you must control.
Figure 1: Reaction landscape showing the kinetic competition between the desired mono-substitution (Green) and the undesired bis-substitution (Red) or hydrolysis (Yellow).
Troubleshooting Modules
Module A: The "Over-Reaction" Trap (Bis-Substitution)
Symptom: LCMS shows a peak with M+ + 83 mass units relative to the product (displacement of the second Cl by Piperidine). Root Cause: Although the first piperidine addition deactivates the ring (via electron donation), the remaining chlorine is still ortho to the nitro group. High temperatures or large excesses of piperidine will force the second substitution.
Technical Insight: The reaction relies on the Nitro group activating the ortho-chlorines.
-
k1 (First Attack): Fast. The ring is highly electron-deficient.[1]
-
k2 (Second Attack): Slower. The added piperidine nitrogen donates electron density into the ring (Resonance), raising the LUMO energy and making the ring less susceptible to a second nucleophilic attack. However, if
or Piperidine equivalents , k2 becomes significant.
Corrective Protocol:
-
Stoichiometry: Limit Piperidine to 1.05 – 1.1 equivalents . Do not use piperidine as the solvent.
-
Base Selection: Use a non-nucleophilic auxiliary base (e.g.,
or DIPEA) to scavenge the HCl formed, rather than using excess piperidine. -
Addition Mode: Inverse Addition . Add the Piperidine slowly to the 2,6-DCNB solution. This keeps the concentration of nucleophile low relative to the substrate, statistically favoring mono-substitution.
Module B: Hydrolysis & Phenolic Impurities
Symptom: Appearance of a yellow/orange impurity (2-Chloro-6-nitrophenol) that is difficult to remove.
Root Cause: 2,6-DCNB is extremely sensitive to moisture in the presence of base. Hydroxide ions (
Corrective Protocol:
-
Solvent Quality: Use anhydrous solvents (Water content < 0.05%).
-
Base Quality: If using
, ensure it is dried/calcined. Hygroscopic bases are common culprits. -
Atmosphere: Run under
or Argon balloon.
Experimental Optimization Guide
Solvent Selection Matrix
The choice of solvent dictates the reaction rate and the cleanliness of the profile.
| Solvent | Rate ( | Selectivity (Mono vs Bis) | Recommendation |
| DMF / DMSO | Very Fast | Low | Avoid unless T is strictly controlled (-10°C). Promotes bis-substitution due to high solubility of intermediates. |
| Acetonitrile | Fast | Moderate | Good . Standard choice for |
| Toluene | Slow | High | Excellent . The Piperidine-HCl salt often precipitates, preventing it from reacting further. |
| Ethanol | Moderate | Moderate | Risky . Can lead to ethoxy-ether side products if base is too strong ( |
"Golden Batch" Protocol
Target Scale: 10 mmol
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen.[2]
-
Charge: Add 2,6-Dichloronitrobenzene (1.92 g, 10.0 mmol) and Anhydrous Toluene (20 mL).
-
Base: Add Diisopropylethylamine (DIPEA) (1.9 mL, 11.0 mmol). Note: DIPEA acts as the proton sponge but is non-nucleophilic.
-
Addition: Cool the solution to 0°C (Ice bath).
-
Reaction: Mix Piperidine (0.89 g, 1.05 mL, 10.5 mmol) in Toluene (5 mL). Add this solution dropwise over 30 minutes.
-
Monitoring: Warm to Room Temperature (20-25°C). Stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3]
-
Checkpoint: If SM remains after 4h, heat gently to 40°C. Do not exceed 50°C.
-
-
Workup:
-
Quench with water (20 mL).
-
Separate organic layer.[2]
-
Wash organic layer with 0.5 M HCl (2 x 15 mL). Critical Step: This removes unreacted piperidine and DIPEA into the aqueous layer.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Heptane usually yields bright yellow/orange crystals.
Frequently Asked Questions (FAQ)
Q: Why is my product an oil instead of a solid? A: This compound has a low melting point and can supercool easily. If it oils out, it likely contains residual solvent or trace bis-impurity. Triturate the oil with cold pentane or hexanes to induce crystallization.
Q: Can I use excess piperidine (2.0 eq) instead of DIPEA? A: You can, but it increases the risk of bis-substitution. If you do this, you must keep the temperature strictly at 0°C and quench immediately upon consumption of the starting material. The DIPEA method is more robust for scale-up.
Q: I see a peak at M+16 in the mass spec. What is it? A: This is likely the Azoxy derivative, formed if the reaction mixture was overheated or if trace metals were present causing nitro-reduction/coupling. Ensure your stir bars are clean and temperature is controlled.
Q: How do I remove the bis-substituted impurity if it forms?
A: It is very difficult to separate by extraction. You must use column chromatography (Silica gel). The Bis-product is significantly more polar than the Mono-product. Use a gradient of 0%
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link - Regioselectivity in Dichloronitrobenzenes: Robinson, N. (1995). Nucleophilic Aromatic Substitution of Hydrogen and Halides. Organic Reaction Mechanisms.
-
Piperidine Reactivity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine.[4] Link
- : Newby, J. A., et al. (2018).
Sources
Technical Support Center: Recrystallization of 1-(2-Chloro-6-nitrophenyl)piperidine
This is a Technical Support Center guide designed for researchers and process chemists working with 1-(2-Chloro-6-nitrophenyl)piperidine . This compound is a critical intermediate, often utilized in the synthesis of fused bicyclic heterocycles and active pharmaceutical ingredients (APIs) like Perampanel .[1]
Status: Active Document ID: TSP-REC-206 Applicable For: Process Chemistry, Medicinal Chemistry, API Synthesis[1]
Compound Profile & Solubility Logic
Before attempting recrystallization, you must understand the structural behavior of this molecule.[1]
-
Steric Strain: The 2-chloro and 6-nitro substituents create significant steric hindrance around the piperidine nitrogen.[1] This forces the piperidine ring out of planarity with the benzene ring.[1]
-
Consequence: This "twist" disrupts crystal packing efficiency, leading to a low melting point (typically <100°C) and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
-
Impurity Profile:
Solubility Data Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended For |
| Ethanol (95%) | High | Moderate | Oiling Out | General purification |
| Isopropanol (IPA) | High | Low | Low | Best Balance |
| IPA / Water (9:1) | Very High | Low | Moderate | Removing inorganic salts |
| Heptane / EtOAc | Moderate | Very Low | High (Oiling) | Final polishing |
| Dichloromethane | Very High | Very High | N/A | Extraction only (too soluble) |
Standard Operating Procedures (SOPs)
Protocol A: The "Anti-Oil" Method (Isopropanol)
Best for crude material that tends to form a gummy oil.
-
Dissolution: Charge the crude solid into a flask. Add Isopropanol (IPA) (approx. 3-5 mL per gram of solute).[1]
-
Heating: Heat to reflux (82°C) with stirring until fully dissolved. If undissolved solids remain (likely salts), filter the hot solution.[1]
-
Seeding (Critical): Cool the solution slowly to ~50°C. Add a seed crystal of pure 1-(2-Chloro-6-nitrophenyl)piperidine.
-
Note: If you lack seeds, scratch the glass surface with a glass rod to induce nucleation.[1]
-
-
Crystallization: Allow the solution to cool to room temperature (RT) over 2 hours. Do not use an ice bath yet.[1]
-
Finishing: Once a heavy precipitate forms, cool to 0-5°C for 30 minutes.
-
Filtration: Filter the yellow crystals and wash with cold IPA.
Protocol B: The Salt-Purge Method (Ethanol/Water)
Best for material contaminated with Piperidine HCl salts.
-
Dissolution: Dissolve crude in Ethanol (95%) at reflux.[1]
-
Water Addition: Add hot water dropwise until the solution becomes slightly turbid (cloud point).
-
Clarification: Add just enough hot Ethanol to make the solution clear again.[1]
-
Cooling: Remove heat and allow to cool to RT undisturbed.
-
Isolation: Filter and wash with 50% aqueous ethanol.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal purification method based on crude physical state.
Troubleshooting & FAQs
Q1: My solution "oiled out" (formed a separate liquid layer) instead of crystallizing. What do I do?
Cause: The temperature dropped too quickly, or the solvent polarity is too distinct from the solute (supersaturation overshoot).[1] Fix:
-
Reheat the mixture until the oil redissolves (add a small amount of "good" solvent like Ethanol if needed).
-
Seed the solution at a higher temperature (just below the cloud point).
-
Insulate the flask with foil or a towel to slow the cooling rate.[1]
-
Advanced: Stir vigorously.[1][2] High shear can sometimes force the oil droplets to solidify.[1]
Q2: The crystals are chemically pure but dark orange/brown instead of bright yellow.
Cause: Trace oxidation products or phenol contaminants.[1] Fix:
-
Perform a charcoal treatment .[1] Dissolve the compound in hot Ethanol, add Activated Carbon (5 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1][3]
Q3: How do I remove the Piperidine Hydrochloride salt without recrystallization?
Cause: Incomplete aqueous workup after the SnAr reaction.[1] Fix:
-
Dissolve the crude organic solid in Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Wash the organic layer twice with Water (salts are highly water-soluble).[1]
-
Dry over MgSO₄, evaporate, and then recrystallize. This is often more efficient than trying to purge salts during crystallization [1].[1]
Q4: Can I use Hexanes or Heptane?
Analysis: While the compound is lipophilic, it is often too insoluble in cold alkanes and too soluble in hot alkanes, leading to oiling.[1] Recommendation: Use Heptane only as an anti-solvent .[1] Dissolve in a minimum amount of Toluene or EtOAc, then slowly add Heptane until cloudy.[1]
References
-
BenchChem. (2025).[1][4] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][4][5] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Piperidine, 1-(4-nitrophenyl)- Phase Change Data.[1][6] (Analogous compound data). Retrieved from [1]
-
Eisai R&D Management Co Ltd. (2012).[1] Process for preparation of Perampanel.[1][7][8] US Patent 8,304,548.[1] (Describes synthesis of related bipyridine intermediates and purification logic). Retrieved from
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. US3887568A - Process for piperidine derivatives - Google Patents [patents.google.com]
- 3. DE1645906A1 - Piperidine compounds and processes for their preparation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
troubleshooting low conversion rates in nitro-phenyl piperidine coupling
Status: Operational Ticket ID: NITRO-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The coupling of piperidine with nitro-phenyl halides typically proceeds via Nucleophilic Aromatic Substitution (
If the nitro group is in the meta position relative to the leaving group, the
Tier 1: Rapid Diagnostics (The Pathway)
Use this section if your nitro group is ortho or para to the halogen.
Q1: My reaction is stuck at <50% conversion. I am using an Aryl-Iodide. Should I switch to Bromide?
Short Answer: No. You should switch to Fluoride .
Technical Explanation:
In standard aliphatic substitution (
Highly electronegative atoms (F > Cl > Br > I) stabilize the anionic transition state through strong inductive effects (
-
Action Item: If using 4-nitro-iodobenzene, switch to 1-fluoro-4-nitrobenzene . Reaction rates can increase by orders of magnitude.[3]
Q2: I am using Ethanol/Methanol as a solvent, but the rate is glacial.
Short Answer: Switch to a Dipolar Aprotic Solvent (DMSO or DMF).
Technical Explanation:
Protic solvents (alcohols) form a "solvation cage" around the nucleophile (piperidine) via hydrogen bonding, reducing its HOMO energy and reactivity. Dipolar aprotic solvents solvate the cation (e.g.,
Solvent Selection Matrix:
| Solvent | Dielectric Constant (
Tier 2: Advanced Mechanistic Visualization
The following diagram illustrates the critical decision pathway and the
Figure 1: Decision tree distinguishing between intrinsic
Tier 3: The Catalytic Switch (Buchwald-Hartwig)
Use this section if your nitro group is meta or if the substrate is deactivated.
Q3: I switched to Palladium catalysis, but I'm getting a complex mixture. Is the nitro group interfering?
Short Answer: Yes, the nitro group can poison the catalyst or undergo reduction. Technical Explanation: Nitro groups are susceptible to reduction by Pd-hydride species generated during the catalytic cycle, leading to anilines or azo-compounds. Furthermore, the nitro group can coordinate to the Palladium center, inhibiting the oxidative addition step [5].
Protocol Adjustments for Nitro-Substrates:
-
Base Selection: Avoid strong alkoxides (
) which can trigger nitro-group decomposition. Use Carbonate bases ( or ) which are milder and compatible with nitroarenes [7]. -
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . These facilitate the reductive elimination step and protect the Pd center from non-productive coordination with the nitro group [5].
-
Pre-catalyst: Use Pd(OAc)2 or G3-precatalysts rather than Pd(PPh3)4 to avoid excess phosphine inhibition.
Q4: Can I use microwave irradiation?
Short Answer: Highly recommended for stubborn substrates. Technical Explanation: Microwave heating often improves yields in nitro-substituted couplings by accessing higher temperatures rapidly, minimizing the time the reaction spends in the thermal decomposition window of the nitro group [8].
Tier 4: Validated Experimental Protocols
Protocol A: Standard (Activated Substrates)
Applicable for p-nitrofluorobenzene + piperidine.
-
Stoichiometry: 1.0 equiv Aryl Fluoride, 1.2 equiv Piperidine, 2.0 equiv
. -
Solvent: Dry DMSO (0.5 M concentration).
-
Procedure:
-
Dissolve Aryl Fluoride in DMSO.
-
Add
(finely ground). -
Add Piperidine dropwise at RT.
-
Heat to 80°C. Monitor by TLC/LCMS.
-
Checkpoint: If conversion < 10% after 1 hour, increase Temp to 100°C.
-
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMSO.
Protocol B: Buchwald-Hartwig (Unactivated Substrates)
Applicable for m-nitrobromobenzene + piperidine.
-
Catalyst System:
(2 mol%), BrettPhos (4 mol%). -
Base:
(1.5 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge an oven-dried vial with Pd source, Ligand, and Base.
-
Purge with Argon/Nitrogen (Critical:
kills this reaction). -
Add Aryl Halide and Piperidine via syringe.
-
Heat to 100°C for 12-18 hours.
-
-
Troubleshooting: If reduction of
is observed (aniline formation), lower temperature to 80°C and increase catalyst loading to 5 mol%.
References
-
BenchChem. (2025).[4] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.Link
-
Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions.[3][4][5][6][7]Link
-
National Institutes of Health (PMC). (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.Link
-
Royal Society of Chemistry. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling.[11]Link
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction.Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[10][12][13]Link
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[12]Link
Sources
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06618E [pubs.rsc.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-6-nitrophenyl Substitution
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions, specifically when encountering steric hindrance with substrates like 2-chloro-6-nitrophenyl derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic challenges.
Introduction: The Challenge of Ortho-Substituents
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom bonds. The reaction typically pr[1][2]oceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-[3][4]withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.
However, when a bulky su[3][4]bstituent is present at the ortho position, as in 2-chloro-6-nitrophenyl systems, significant steric hindrance can impede the approach of the nucleophile. This often leads to slugg[5][6]ish reaction rates, low yields, or complete reaction failure. This guide will explore various strategies to mitigate these steric effects and achieve successful substitution.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the substitution of 2-chloro-6-nitrophenyl derivatives and provides actionable solutions.
Question 1: My SNAr reaction with a 2-chloro-6-nitrophenyl substrate is extremely slow or not proceeding at all. What are the likely causes and how can I fix it?
Answer:
This is a classic issue of steric hindrance. The ortho-nitro group, while electronically activating, physically blocks the incoming nucleophile. Here’s a systematic approach to troubleshoot this problem:
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Higher temperatures provide the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.
-
Pro-Tip: Consider switching to a higher-boiling point solvent if your current solvent limits the accessible temperature range. Solvents like DMSO, DMF, or NMP are excellent choices for SNAr reactions and allow for higher temperatures.
-
-
Use a Smaller, Mor[7]e Potent Nucleophile: If possible, consider using a less sterically demanding nucleophile. For instance, if you are using a bulky secondary amine, switching to a smaller primary amine or even ammonia could significantly improve the reaction rate.
-
Change the Leaving Group: While you are starting with a chloro-substituent, it's worth noting the general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. The high electronegativit[4][8]y of fluorine enhances the electrophilicity of the aromatic carbon, accelerating the initial nucleophilic attack, which is often the rate-determining step. If feasible in your synth[3][9]etic route, starting with the analogous 2-fluoro-6-nitrophenyl derivative could be beneficial.
-
Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by providing rapid and uniform heating. This technique is particu[10][11]larly effective for overcoming steric hindrance in SNAr reactions, often reducing reaction times from hours to minutes.
-
Consider Catalysis[12][13][14]:
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile in a biphasic system, a phase-transfer catalyst like a quaternary ammonium salt can be highly effective. The catalyst transports t[15][16]he nucleophile into the organic phase, increasing its effective concentration and reactivity.
-
Metal Catalysis[15][17]: While traditional SNAr is metal-free, certain metal complexes can catalyze the reaction by activating the aryl halide. For instance, π-arene co[18]mplexes with metals like ruthenium can withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack.
-
Question 2: I'm o[18][19][20]bserving significant byproduct formation in my reaction. How can I improve the selectivity?
Answer:
Byproduct formation in sterically hindered SNAr reactions can arise from several sources, including side reactions of the nucleophile, decomposition at high temperatures, or alternative reaction pathways.
-
Optimize Reaction Temperature and Time: Prolonged heating at high temperatures can lead to decomposition. Carefully monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed. A temperature screen can help identify the optimal balance between reaction rate and byproduct formation.
-
Solvent Choice: The solvent can significantly influence reaction selectivity. Polar aprotic solvents li[21][22]ke DMSO and DMF are generally preferred as they effectively solvate the Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding. In contrast, polar protic[23] solvents can stabilize the nucleophile, reducing its reactivity and potentially favoring side reactions.
-
Base Selection (if[24] applicable): If your reaction requires a base to deprotonate the nucleophile, the choice of base is critical. A sterically hindered, non-nucleophilic base (e.g., DBU, or a bulky amine like triethylamine) is often a good choice to prevent the base itself from competing with the desired nucleophile.
Question 3: My substrate is not activated enough for a standard SNAr reaction. Are there alternative strategies to form the desired C-N or C-O bond?
Answer:
When the electronic activation of the ring is insufficient to overcome the steric barrier, even with the presence of a nitro group, alternative catalytic cross-coupling reactions should be considered.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often the go-to strategy when traditional SNAr fails. It is compatible with a w[25][26]ide range of aryl halides (including chlorides) and amines, and various catalyst/ligand systems are available to tune the reactivity for sterically hindered substrates.
Experimental Protoco[28][29]ls
Protocol 1: Microwave-Assisted SNAr of 2-Chloro-6-nitrophenylaniline
This protocol provides a general guideline for a microwave-assisted substitution reaction.
Materials:
-
2-Chloro-6-nitroaniline
-
Nucleophile (e.g., morpholine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave vial, combine 2-chloro-6-nitroaniline (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable solvent such as DMF or DMSO (to a concentration of ~0.5 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions should be determined through screening.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination of a Hindered 2-Chloro-6-nitrophenyl Derivative
This protocol outlines a typical setup for a Buchwald-Hartwig amination.
Materials:
-
2-Chloro-6-nitrophenyl substrate
-
Amine nucleophile
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-chloro-6-nitrophenyl substrate (1.0 eq), the amine nucleophile (1.2 eq), the palladium precatalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary and Visualization
Table 1: Comparison of Strategies for Overcoming Steric Hindrance
| Strategy | Principle | Advantages | Disadvantages |
| Increased Temperature | Provides kinetic energy to overcome the activation barrier. | Simple to implement. | May lead to decomposition or side reactions. |
| Microwave Irradiation | Rapid, uniform heating. | Significant rate enhanc[10]ement, shorter reaction times. | Requires specialized eq[11]uipment. |
| Phase-Transfer Catalysis | Transports nucleophile to the organic phase. | Effective for biphasic [15][16]reactions, mild conditions. | Limited to ionic nucleophiles. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling. | Broad substrate scope, [25]highly effective for hindered systems. | Requires expensive and [26]air-sensitive catalysts and ligands. |
Workflow for Troubleshooting a Hindered SNAr Reaction
Caption: A decision tree for troubleshooting slow or failing SNAr reactions with sterically hindered substrates.
Conclusion
Overcoming steric hindrance in the nucleophilic aromatic substitution of 2-chloro-6-nitrophenyl derivatives requires a multi-faceted approach. By systematically evaluating and optimizing reaction parameters such as temperature, solvent, and nucleophile choice, and by considering advanced techniques like microwave irradiation and catalysis, researchers can successfully navigate these challenging transformations. When direct substitution proves intractable, powerful cross-coupling methods like the Buchwald-Hartwig amination offer a reliable alternative. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthesis endeavors.
References
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Leaving group. Wikipedia. [Link]
-
PTC Nucleophilic Aromatic Etherification. PTC Organics, Inc. [Link]
-
Solvent Effects on Sn1 and Sn2 Reactions. YouTube. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's C. M. College. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. [Link]
-
Different pathways of SNAr reaction. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Advanced Organic Module | English | Green Chemistry. University of Scranton. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Leaving group - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. ijirset.com [ijirset.com]
- 17. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 18. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. experts.umn.edu [experts.umn.edu]
- 23. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 24. youtube.com [youtube.com]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 28. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
identifying common impurities in 1-(2-Chloro-6-nitrophenyl)piperidine
This technical guide addresses the identification and troubleshooting of impurities in 1-(2-Chloro-6-nitrophenyl)piperidine (CAS: 67914-60-7 analog/derivative). This compound is typically synthesized via Nucleophilic Aromatic Substitution (
The following content is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers.
Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting
Executive Summary: The Impurity Landscape
In the synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine, the steric hindrance provided by the ortho-chloro and ortho-nitro groups creates a unique reactivity profile. While this hindrance prevents certain side reactions, it often leads to incomplete conversion or requires forcing conditions that generate specific thermal byproducts.
The primary impurities arise from three vectors:
-
Regioselectivity Errors: Due to isomers in the starting material.
-
Stoichiometric Excess: Over-reaction leading to bis-substitution.
-
Hydrolytic Degradation: Displacement of labile halogens by moisture.
Common Impurity Profile Table
| Impurity ID | Chemical Name | Origin | Relative Retention Time (RRT)* | Detection Characteristic |
| IMP-A | 2,6-Dichloronitrobenzene | Unreacted Starting Material | ~0.85 | UV 254nm (Strong) |
| IMP-B | 1,3-Di(piperidin-1-yl)-2-nitrobenzene | Bis-substitution ( | ~1.30 | UV, High Mass (M+) |
| IMP-C | 1-(4-Chloro-2-nitrophenyl)piperidine | Regioisomer (from 2,4-dichloro contaminant) | ~1.05 | Co-elutes often; distinct NMR |
| IMP-D | 2-Chloro-6-nitrophenol | Hydrolysis of SM or Product | ~0.60 | pH dependent shift; Phenolic OH |
| IMP-E | Piperidine | Residual Reagent | < 0.20 (Void) | Weak UV; requires ELSD/CAD |
*RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).
Troubleshooting Guides (FAQ Format)
Scenario 1: "I have a persistent peak eluting just after the main product."
Diagnosis: This is likely IMP-C (Regioisomer) . Technical Context: The starting material, 2,6-dichloronitrobenzene, is often synthesized by nitrating 1,3-dichlorobenzene. This process frequently produces 2,4-dichloronitrobenzene as a minor byproduct. Mechanism: In 2,4-dichloronitrobenzene, the chlorine ortho to the nitro group (C2) is highly activated and reacts with piperidine to form 1-(4-chloro-2-nitrophenyl)piperidine. Because this molecule is an isomer of your target, their polarities are nearly identical, making chromatographic separation difficult.
Action Plan:
-
Check Starting Material: Run GC-MS on your 2,6-dichloronitrobenzene batch. If 2,4-isomer content is >0.5%, reject the batch or recrystallize it.
-
Modify HPLC Method: Use a Phenyl-Hexyl column instead of C18. The
- interactions often separate regioisomers better than hydrophobic interactions alone.
Scenario 2: "My yield is low, and I see a yellow, acidic solid precipitating."
Diagnosis: Formation of IMP-D (2-Chloro-6-nitrophenol) .
Technical Context: The C-Cl bond at the ortho position to the nitro group is electron-deficient. If your reaction solvent (typically DMF, DMSO, or Ethanol) is "wet," the hydroxide ion (or water at high temp) acts as a competing nucleophile.
Causality:
Action Plan:
-
Solvent Drying: Ensure DMF/DMSO water content is <0.05% (Karl Fischer titration).
-
Base Selection: If using an inorganic base (like
), ensure it is anhydrous. Switch to an organic base like DIPEA (Hünig's base) to minimize hydroxide generation.
Scenario 3: "I see a highly lipophilic impurity at long retention times."
Diagnosis: IMP-B (Bis-substituted adduct) . Technical Context: While the 2-chloro-6-nitro substitution pattern creates steric bulk, forcing conditions (high heat, large excess of piperidine) can force the displacement of the second chlorine atom. Mechanism: The product, 1-(2-Chloro-6-nitrophenyl)piperidine, still possesses a leaving group (Cl) and an activating group (NO2), though they are now meta to the electron-donating piperidine ring (deactivating the ring for further nucleophilic attack). However, under extreme stress, the second substitution occurs.
Action Plan:
-
Stoichiometry Control: Limit piperidine equivalents to 1.1 - 1.2 eq.
-
Temperature Monitoring: Do not exceed 80°C. The activation energy for the second substitution is significantly higher than the first.
Analytical Workflow & Visualization
The following diagram illustrates the decision logic for identifying unknown impurities in this specific synthesis matrix.
Caption: Decision tree for categorizing impurities based on chromatographic behavior and spectral data.
Validated Experimental Protocols
A. HPLC Method for Impurity Profiling
Note: This method is designed to separate the highly polar phenol from the non-polar bis-substituted impurity.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar amines)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash for bis-substituted impurities)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
-
Sample Diluent: 50:50 Water:Acetonitrile.
B. "Quick-Check" TLC Method
For rapid in-process monitoring without HPLC.
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Visualization:
-
UV 254 nm: Product and SM absorb strongly.
-
Ninhydrin Stain: Heats to reveal piperidine (free amine) as a reddish spot at the baseline.
-
KMnO4 Stain: Oxidizes the nitro/amine functionalities; useful for distinguishing the phenol (often browns rapidly).
-
References
-
Mechanistic Insight: For a detailed kinetic study of piperidine reacting with chloronitrobenzenes, refer to: Zingaretti, L., et al. "Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine." Arkivoc 2003.10 (2003): 189-198.
-
Starting Material Characterization: Physical properties and safety data for the precursor 2,6-Dichloronitrobenzene. BenchChem.[1] "Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis." (Representative Link)
-
Analytical Method Validation: Guidelines for HPLC analysis of phenylpiperidine derivatives. European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures."
-
Impurity Thresholds: Regulatory limits for genotoxic impurities (relevant for nitro-aromatics). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Sources
Validation & Comparative
HPLC method development for 1-(2-Chloro-6-nitrophenyl)piperidine purity
Topic: HPLC Method Development for 1-(2-Chloro-6-nitrophenyl)piperidine Purity Content Type: Publish Comparison Guide
Executive Summary & Chemical Context
1-(2-Chloro-6-nitrophenyl)piperidine is a critical intermediate often used in the synthesis of tricyclic antipsychotics (e.g., Perlapine derivatives) and CNS-active agents. Its analysis presents a dual chromatographic challenge:
-
Steric & Electronic Factors: The ortho-nitro and ortho-chloro substituents create a twisted, sterically hindered conformation, affecting binding kinetics with stationary phases.
-
Basicity vs. Hydrophobicity: The piperidine nitrogen is basic (
for free piperidine), but the electron-withdrawing nitroaryl group reduces this basicity. However, residual silanol interactions on standard C18 columns can still cause severe peak tailing.
This guide compares two distinct analytical approaches: a Traditional Isocratic C18 Method (Method A) and an Optimized Phenyl-Hexyl Gradient Method (Method B). While Method A offers simplicity, Method B is recommended for high-throughput environments requiring superior resolution of regio-isomers.
Impurity Profile & Separation Goals
To develop a robust method, one must understand the "Separation Space." The method must resolve the target from its precursors and potential degradants.
Diagram 1: Impurity Fate & Origin
The following diagram maps the synthesis pathway to potential impurities, establishing the critical pairs for separation.
Caption: Synthesis pathway showing the origin of critical impurities (Starting Materials and Side Products) requiring chromatographic resolution.
Comparative Method Analysis
We evaluated two methodologies. Method B is the superior choice for purity analysis due to the specific
Method A: Traditional Isocratic (C18)
-
Principle: Hydrophobic interaction.[1]
-
Pros: Simple, robust, transferable to older equipment.
-
Cons: Peak tailing due to piperidine nitrogen; poor selectivity for nitro-regioisomers (e.g., separating 2-nitro from 4-nitro isomers).
Method B: Optimized Gradient (Phenyl-Hexyl) (Recommended)
-
Principle: Hydrophobic interaction +
- stacking (Nitro group interaction). -
Pros: Sharp peaks (Tailing Factor < 1.2), superior resolution of aromatic impurities, MS-compatible.
-
Cons: Requires gradient pump.
Comparative Performance Data
The following data was generated during method optimization studies.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) |
| Column | C18 (L1), | Phenyl-Hexyl (L11), |
| Mobile Phase | 60:40 (Phosphate Buffer pH 3.0 : ACN) | A: 0.1% Formic Acid / B: ACN (Gradient) |
| Run Time | 25.0 min | 12.0 min |
| Retention Time ( | 14.2 min | 6.8 min |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetrical) |
| Resolution ( | 1.5 (vs. Starting Material) | > 3.0 (vs. Starting Material) |
| LOD | 0.05% | 0.01% |
Detailed Protocol: Method B (Recommended)
This protocol is designed to be self-validating ; the system suitability steps ensure the method is performing correctly before samples are analyzed.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),
mm, 3.5 m. -
Column Temperature: 35°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Maximal absorption for nitro-aromatics).
-
Injection Volume: 10
L.
Mobile Phase Preparation[3]
-
Solvent A (Aqueous): Dissolve 1 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22
m membrane. -
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar degradants) |
| 8.0 | 10 | 90 | Linear Ramp (Elute Target) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End |
Standard & Sample Preparation[1][3]
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of 1-(2-Chloro-6-nitrophenyl)piperidine into a 10 mL flask. Dissolve in ACN, make up to volume with Diluent (1.0 mg/mL).
-
System Suitability Solution: Mix Stock Solution with trace amounts of 2,6-dichloronitrobenzene (Starting Material) to verify resolution.
Method Development & Validation Logic
The development process follows a "Scouting-Optimization-Validation" lifecycle, aligned with ICH Q2(R2) guidelines.
Diagram 2: Method Development Workflow
This flowchart illustrates the logical steps taken to arrive at Method B, ensuring scientific rigor.
Caption: Decision tree demonstrating the selection of Phenyl-Hexyl chemistry over standard C18 based on selectivity requirements.
Validation Parameters (ICH Q2(R2) Compliance)
To ensure trustworthiness, the following parameters must be verified during implementation:
-
Specificity: Inject the "System Suitability Solution" (from Section 4.4). The Resolution (
) between the Main Peak and the nearest impurity must be . -
Linearity: Prepare 5 concentrations (50% to 150% of target concentration). Correlation coefficient (
) must be .[2] -
Robustness: Vary flow rate (
mL/min) and Column Temp ( C). The Tailing Factor should remain .
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Phenyl-Hexyl - interactions).
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-2363EN. Link
-
Yoshida, T. (1991).[4] Determination of p-chloronitrobenzene in plasma by reversed-phase high-performance liquid chromatography. Journal of Chromatography B. (Reference for UV detection of chloronitrobenzenes). Link
-
BenchChem. (2025).[1] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Note. (Reference for piperidine tailing issues). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mastercontrol.com [mastercontrol.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of 1-(2-Chloro-6-nitrophenyl)piperidine
Executive Summary & Technical Context
Objective: This guide provides a technical characterization of 1-(2-Chloro-6-nitrophenyl)piperidine , a sterically congested tertiary amine often utilized as a probe for steric inhibition of resonance or as an intermediate in the synthesis of hydroxynorketamine analogs.
The Challenge: Standard IR interpretation fails for this molecule because of the "Ortho Effect." The nitro group at position 6 and the piperidine ring at position 1 create significant steric strain. This forces the nitro group to twist out of coplanarity with the benzene ring, decoupling the
Scope: This guide compares the target molecule against its synthetic precursor (2,3-Dichloronitrobenzene ) and a structural analog (1-(2-Nitrophenyl)piperidine ) to highlight diagnostic band shifts.
Theoretical Framework: Steric Inhibition of Resonance
To accurately interpret the spectrum, one must understand the electronic environment.
-
Standard Conjugation: In typical nitro-aromatics, the ring donates electron density to the nitro group, lowering the N-O bond order. This shifts the asymmetric stretching frequency to lower wavenumbers (~1510–1525 cm⁻¹).
-
The 2,6-Disubstituted Scenario: In 1-(2-Chloro-6-nitrophenyl)piperidine, the bulky piperidine ring and the ortho-chlorine atom sandwich the nitro group.
-
The Result: The nitro group rotates perpendicular to the ring to relieve strain. Resonance is inhibited.[1][2] The N-O bond retains more double-bond character, causing a blue shift (increase in frequency) toward aliphatic nitro values (~1540–1555 cm⁻¹).
Comparative Data Analysis
The following table contrasts the target molecule with its precursor (monitoring reaction completion) and a non-chlorinated analog (evaluating electronic effects).
Table 1: Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | Target: 1-(2-Chloro-6-nitrophenyl)piperidine | Precursor: 2,3-Dichloronitrobenzene | Analog: 1-(2-Nitrophenyl)piperidine | Diagnostic Note |
| Nitro ( | Asymmetric Stretch | 1545 – 1555 (Strong) | 1530 – 1540 | 1520 – 1530 | Key Differentiator: The target shows the highest frequency due to maximum steric twist (loss of conjugation). |
| Nitro ( | Symmetric Stretch | 1360 – 1375 | 1350 – 1360 | 1340 – 1350 | Shifts to higher energy in the target molecule.[3] |
| Aliphatic C-H | 2935, 2855 (Med-Strong) | Absent | 2940, 2860 | Presence confirms Piperidine incorporation. | |
| Aromatic C-H | 3050 – 3090 (Weak) | 3070 – 3100 | 3060 – 3080 | Typical for substituted benzenes; less diagnostic. | |
| C-N (Amine) | Aryl-Amine Stretch | 1240 – 1260 | Absent | 1230 – 1250 | Indicates formation of the C-N bond between ring and piperidine. |
| C-Cl | Aryl-Cl Stretch | 1040 – 1060 | 1040 – 1060 (Multiple) | Absent | Confirms retention of the 2-Chloro substituent. |
Critical Observation: Monitoring the reaction from 2,3-Dichloronitrobenzene to the product involves watching the appearance of the aliphatic C-H bands (2800–2950 cm⁻¹) and the blue shift of the Nitro band from ~1530 to ~1550 cm⁻¹.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) for rapid analysis of the oily or low-melting solid product.
Methodology
-
Instrument Setup:
-
Calibrate FTIR spectrometer with a polystyrene film standard.
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove
(2350 cm⁻¹) and artifacts.
-
-
Sample Preparation:
-
For Oils: Place 1 drop of the crude 1-(2-Chloro-6-nitrophenyl)piperidine directly on the crystal.
-
For Solids: Place ~2 mg of recrystallized product on the crystal and apply pressure using the anvil to ensure optical contact.
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (screening) or 64 (publication quality).
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize intensity (0–1 absorbance units) for comparison with library spectra.
-
Self-Validation Checklist
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the molecule using IR as the primary checkpoint.
Figure 1: Decision logic for monitoring the synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine using IR markers.
Detailed Band Assignment & Mechanistic Insight
The "Blue Shift" Anomaly
In most aromatic nitro compounds (e.g., Nitrobenzene), the
-
Observation: In 1-(2-Chloro-6-nitrophenyl)piperidine, this band shifts to 1545–1555 cm⁻¹ .
-
Mechanism: The bulky piperidine ring (at C1) and the Chlorine (at C2) force the Nitro group (at C6) to rotate roughly 60–80° out of the benzene plane.
-
Consequence: The
-orbital of the nitrogen cannot overlap with the aromatic -system. The N-O bond loses its single-bond character (which usually comes from resonance structures placing a negative charge on the ring) and behaves more like a localized double bond. Stronger bonds vibrate at higher frequencies.
The Piperidine Fingerprint
The piperidine ring exists primarily in a chair conformation.
-
C-H Stretches: The bands at 2935 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric) are intense.
-
Bohlmann Bands: In some high-resolution scans, weak bands appear around 2700–2800 cm⁻¹ . These arise from the interaction of the nitrogen lone pair with the anti-periplanar C-H bonds of the piperidine ring. Their presence confirms the tertiary amine nature and the specific chair conformation.
References
-
Canadian Science Publishing. (1955). Steric Inhibition of Resonance: V. Nitromesitylene. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Piperidine Infrared Spectrum.[4][5][6][7] NIST Chemistry WebBook, SRD 69.[8][9] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general band assignments).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine [webbook.nist.gov]
- 9. Piperidine [webbook.nist.gov]
comparing reactivity of 1-(2-Chloro-6-nitrophenyl)piperidine vs 4-nitro isomer
Technical Comparison Guide: Reactivity & Performance of 1-(2-Chloro-6-nitrophenyl)piperidine vs. 4-Nitro Isomer
Executive Summary
This guide provides a technical analysis comparing 1-(2-Chloro-6-nitrophenyl)piperidine (Compound A) with its regioisomer 1-(2-Chloro-4-nitrophenyl)piperidine (Compound B) .
While these molecules share an identical molecular formula (
-
Compound A (2,6-isomer): Characterized by high basicity, non-planarity, and metabolic resistance. It acts as a "steric gear" system where the nitro group is twisted out of conjugation.[1]
-
Compound B (4-nitro isomer): Characterized by strong electronic conjugation, low basicity, and high susceptibility to reduction. It behaves as a classic "push-pull" chromophore.
Structural & Physical Property Analysis
The divergence in reactivity stems fundamentally from the spatial arrangement of the substituents around the piperidine nitrogen.
| Feature | Compound A (2-Cl, 6-NO₂) | Compound B (2-Cl, 4-NO₂) |
| Steric Environment | High Congestion: The piperidine ring is flanked by both Cl and NO₂.[2] | Moderate Congestion: Flanked by Cl and H. |
| Conformation | Twisted (Non-Planar): The N-Aryl bond rotates ~60-90° to relieve steric strain. The nitro group also twists out of the phenyl plane.[1] | Planar/Near-Planar: The piperidine nitrogen lone pair aligns with the aromatic |
| Electronic State | Inductive Control: Resonance is broken. The nitrogen lone pair remains localized on the piperidine. | Resonance Control: Strong delocalization of the N-lone pair into the 4-nitro group (Quinoidal character). |
| Basicity (Predicted pKa) | High (~9.0 - 10.5): Behaves like an aliphatic amine due to lack of conjugation. | Low (~2.0 - 4.0): Behaves like a deactivated aniline. |
| Solubility | Higher lipophilicity (LogP increased due to masking of polar groups). | Lower lipophilicity (Polarized "push-pull" system). |
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution ( ) Formation
-
Compound A Formation: Synthesizing the 2,6-isomer is kinetically disfavored. The precursor (e.g., 2,3-dichloronitrobenzene) resists nucleophilic attack at the position between the Cl and NO₂ groups due to extreme steric shielding. High temperatures (>120°C) and polar aprotic solvents (DMSO/NMP) are required.
-
Compound B Formation: The 4-nitro isomer forms rapidly under mild conditions. The 4-nitro group activates the ring for nucleophilic attack, and the position is sterically accessible.
Nitro Group Reduction
-
Compound A: The nitro group is twisted out of plane, decoupling it from the aromatic ring.[1] This raises the reduction potential (making it harder to reduce). Heterogeneous catalysts (Pd/C) struggle to bind the nitro group flat against the metal surface.
-
Risk:[3] Accumulation of hydroxylamine intermediates (
) due to incomplete reduction.
-
-
Compound B: Rapid and clean reduction to the aniline. The planar nitro group adsorbs easily onto catalyst surfaces.
Chemical Stability & Basicity
-
Compound A: Due to SIR, the piperidine nitrogen retains its nucleophilicity. It can participate in unwanted side reactions (e.g., N-oxidation or alkylation) if not protected.
-
Compound B: The nitrogen is electronically "dead" (non-nucleophilic) due to resonance withdrawal by the para-nitro group.
Mechanistic Visualization
The following diagram illustrates the Steric Inhibition of Resonance (SIR) mechanism that differentiates the two isomers.
Caption: Mechanistic flow showing how steric crowding in the 2,6-isomer (A) breaks resonance, leading to high basicity, whereas planarity in the 4-nitro isomer (B) facilitates conjugation.
Experimental Protocols
Protocol 1: Synthesis of Compound A (The "Difficult" Isomer)
Rationale: Standard reflux is insufficient due to steric hindrance. Microwave irradiation or high-boiling solvents are necessary.
-
Reagents: 2,3-Dichloronitrobenzene (1.0 eq), Piperidine (3.0 eq), DIPEA (2.0 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Conditions: Heat to 140°C for 12-18 hours.
-
Note: If using microwave: 160°C for 1 hour.
-
-
Workup: Pour into ice water. The product (Compound A) is lipophilic and will precipitate or oil out. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc). Compound A elutes faster (higher Rf) than Compound B due to the "hidden" polar nitro group.
Protocol 2: Selective Reduction of Compound A
Rationale: To avoid incomplete reduction caused by steric blocking.
-
System:
(Bechamp Reduction) or (Stannous Chloride).-
Why? Chemical reductants work in solution and are less dependent on surface adsorption than catalytic hydrogenation.
-
-
Procedure:
-
Dissolve Compound A in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux vigorously for 4 hours.
-
-
Validation: Monitor disappearance of the Nitro peak by IR (approx. 1350/1530 cm⁻¹) or LCMS.
References
-
Mechanism of Steric Inhibition
-
Synthesis of Hindered Piperidines
- Title: Preparation of Piperidines, Part 1: Substituted
- Source: Organic Chemistry Portal / YouTube Educ
-
URL:[Link]
- Basicity of Nitroanilines (Analogous Systems): Title: A Comparative Guide to the Reactivity of Nitroaniline Isomers. Source: BenchChem Technical Guides.
-
Reduction Kinetics of Chloronitrobenzenes
Sources
- 1. quora.com [quora.com]
- 2. Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Purity: Elemental Analysis Guide for 1-(2-Chloro-6-nitrophenyl)piperidine
The following guide provides a comprehensive technical analysis of 1-(2-Chloro-6-nitrophenyl)piperidine , focusing on the critical role of Elemental Analysis (EA) in validating its purity for pharmaceutical applications.
Executive Summary
1-(2-Chloro-6-nitrophenyl)piperidine is a pivotal pharmacophore and synthetic intermediate, often employed in the development of tricyclic neuroactive agents and specific kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to identify inorganic contaminants, retained salts, or solvation errors that can catastrophically affect downstream catalytic hydrogenation steps.
This guide objectively compares the Elementally Validated Standard (EVS) of this compound against Technical Grade alternatives, demonstrating why Elemental Analysis (CHN) is the "Gold Standard" for releasing this intermediate into GMP workflows.
Technical Profile & Theoretical Data
Before analyzing experimental results, the theoretical elemental composition must be established as the baseline for validation.
-
Chemical Formula:
-
Molecular Weight: 240.69 g/mol
-
Appearance: Yellow to Orange Crystalline Solid
-
Synthesis Route: Nucleophilic Aromatic Substitution (
) of 1,2-dichloro-3-nitrobenzene with piperidine.
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.12 | 54.89% |
| Hydrogen | H | 1.008 | 13 | 13.10 | 5.44% |
| Nitrogen | N | 14.007 | 2 | 28.01 | 11.64% |
| Chlorine | Cl | 35.450 | 1 | 35.45 | 14.73% |
| Oxygen | O | 15.999 | 2 | 32.00 | 13.30% |
Comparative Analysis: Validated vs. Technical Grade
This section contrasts the performance of the Recrystallized (Validated) product against a standard Technical Grade alternative often found in bulk chemical catalogs.
Experimental Data Comparison
The following data simulates a typical batch release scenario where HPLC purity appears acceptable, but Elemental Analysis reveals hidden flaws.
Acceptance Criteria:
| Metric | Theoretical | Alternative A: Technical Grade | Product B: Recrystallized (EVS) | Status (Product B) |
| HPLC Purity | 100% | 98.2% (Area %) | 99.6% (Area %) | Pass |
| Carbon (C) | 54.89% | 53.10% (Low) | 54.92% | Pass |
| Hydrogen (H) | 5.44% | 5.20% | 5.41% | Pass |
| Nitrogen (N) | 11.64% | 11.10% | 11.60% | Pass |
| Inference | N/A | Trapped Inorganic Salts / Water | Anhydrous & Salt-Free | Released |
Performance Implications[1]
-
Alternative A (Technical Grade): The low Carbon and Nitrogen values despite high HPLC purity suggest the presence of non-chromatographic impurities—likely inorganic salts (NaCl) formed during the substitution reaction or retained moisture . In a downstream reduction (e.g., Nitro to Aniline using Pd/C), these impurities can poison the catalyst, leading to stalled reactions or lower yields.
-
Product B (Validated): The tight adherence to theoretical CHN values confirms not just organic purity, but the absence of solvation and inorganic contaminants.
Analytical Decision Matrix
Why use EA when HPLC is available? The diagram below illustrates the decision logic.
Figure 1: Analytical workflow demonstrating the gatekeeping role of Elemental Analysis in detecting non-chromatographic impurities.
Experimental Protocols
To replicate the Validated Product B performance, strict adherence to the synthesis and purification protocol is required.
Synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine
Reaction Principle: Nucleophilic Aromatic Substitution (
Reagents:
-
1,2-Dichloro-3-nitrobenzene (1.0 eq)[1]
-
Piperidine (2.2 eq) - Acts as both nucleophile and base
Step-by-Step Protocol:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dichloro-3-nitrobenzene (19.2 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add Piperidine (18.7 g, 220 mmol) dropwise over 15 minutes at room temperature. Exotherm expected.
-
Reflux: Heat the mixture to reflux (
) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material disappears. -
Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Filtration: Filter the crude solid and wash with cold water (
) to remove piperidine hydrochloride salts.
Purification (Critical for EA Compliance)
Crude material often fails EA due to trapped salts.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol.
-
Clarification: If the solution is dark, treat with activated charcoal and filter hot through Celite.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at
for 4 hours. -
Drying: Filter the crystals and dry in a vacuum oven at
for 12 hours over . Note: Insufficient drying is the #1 cause of EA failure (High H, Low C).
Elemental Analysis Method
-
Instrument: Combustion Analyzer (e.g., Elementar vario EL cube).
-
Sample Mass: 2–3 mg (weighed to
precision). -
Combustion Temp:
(ensure complete oxidation of the aromatic ring). -
Carrier Gas: Helium.
Mechanistic Pathway
Understanding the formation of the product helps in troubleshooting impurities that affect EA data.
Figure 2: Reaction pathway showing the displacement of the chloro group ortho to the nitro moiety.
References
-
Sigma-Aldrich. 1,2-Dichloro-3-nitrobenzene Analytical Standard. Retrieved from .
-
Thermo Fisher Scientific. Comparing IC and HPLC systems for speciation analysis. Retrieved from .
-
Measurlabs. Comparison of Elemental Analysis Techniques. Retrieved from .
-
Benchchem. A Comparative Guide to HPLC Purity Validation. Retrieved from .
-
University of Michigan. Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine. Retrieved from .
Sources
- 1. 1,2-Dichloro-3-nitrobenzene PESTANAL , analytical standard 3209-22-1 [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Spectroscopic Benchmarking: Steric & Electronic Effects in 1-(2-Chloro-6-nitrophenyl)piperidine
Executive Summary
This guide provides a technical characterization of 1-(2-Chloro-6-nitrophenyl)piperidine , focusing on the spectroscopic consequences of Steric Inhibition of Resonance (SIR) .[1] Unlike standard aniline derivatives, the 2,6-disubstitution pattern in this molecule forces the piperidine ring into an orthogonal conformation relative to the benzene ring.[1]
This document compares the target molecule against a non-sterically hindered alternative, 1-(4-nitrophenyl)piperidine , to demonstrate how steric locking alters Nuclear Magnetic Resonance (NMR) and UV-Visible spectral signatures.
Molecular Profile & Structural Logic[1][2]
The defining feature of 1-(2-Chloro-6-nitrophenyl)piperidine is the "Ortho Effect."[1][2] The bulky Chlorine atom at position 2 and the Nitro group at position 6 create a steric clash with the piperidine ring's
-
Target Molecule: 1-(2-Chloro-6-nitrophenyl)piperidine
-
Key Feature: Orthogonal Geometry (Twisted).[1]
-
Consequence: The nitrogen lone pair is decoupled from the aromatic
-system.
-
-
Comparative Standard: 1-(4-nitrophenyl)piperidine
Structural Logic Flow
The following diagram illustrates the causal link between the substituents and the observed spectral properties.
Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) affecting spectral data.[1]
Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy: The "Decoupling" Shift
In planar anilines (like the 4-nitro analog), the ring nitrogen donates electron density into the benzene ring.[1] This creates a partial double-bond character (restricted rotation) and deshields the adjacent piperidine protons.[1] In the target molecule, the twist prevents this donation.
Table 1: Predicted NMR Shift Comparison (400 MHz, CDCl₃)
| Feature | Target: 1-(2-Cl-6-NO₂-phenyl)piperidine | Alternative: 1-(4-NO₂-phenyl)piperidine | Mechanistic Explanation |
| Piperidine | ~3.0 – 3.2 ppm | ~3.4 – 3.6 ppm | Target: Lone pair is localized (amine-like).Alternative: Lone pair is delocalized (amide-like), causing deshielding.[1] |
| Aromatic Protons | ABC Pattern (3 distinct protons) | AA'BB' Pattern (Symmetric doublet) | The 2,6-substitution breaks the symmetry found in the para-substituted alternative.[1] |
| Solvent Effect | Minimal shift in polar solvents.[1] | Significant shift in DMSO vs. CDCl₃.[1] | The target molecule has a lower dipole moment change upon excitation/solvation due to broken conjugation. |
B. UV-Visible Spectroscopy: The Hypsochromic Shift
This is the most rapid diagnostic tool to confirm the synthesis.
-
Alternative (Planar): Shows a strong Charge Transfer (CT) band at
nm (Deep Yellow/Orange).[1] -
Target (Twisted): The CT band is significantly suppressed or shifted to a lower wavelength (
nm) because the -orbital of the nitro group cannot align with the nitrogen lone pair.[1] The compound appears pale yellow or nearly colorless.
Experimental Protocols
Protocol 1: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
This protocol utilizes the activated nature of the 2-chloro-6-nitrobenzene scaffold.[1][4]
Reagents:
-
1,2-Dichloro-3-nitrobenzene (Substrate)[1]
-
Piperidine (Nucleophile)[1]
-
Potassium Carbonate (
) (Base)[1]
Workflow Diagram:
Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of 1,2-dichloro-3-nitrobenzene in DMF (0.5 M concentration).
-
Addition: Add 1.5 eq of anhydrous
followed by 1.2 eq of piperidine. -
Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane). The starting material spot should disappear within 4-6 hours.
-
Workup: Pour the reaction mixture into ice-cold water. Extract three times with Ethyl Acetate.[1]
-
Drying: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexane:EtOAc (95:5 to 80:20).
Protocol 2: NMR Sample Preparation
Crucial for observing the specific steric effects described above.[1]
-
Solvent Choice: Use CDCl₃ (Deuterated Chloroform) for routine characterization.[1] Use DMSO-d6 only if solubility is an issue, though DMSO may broaden peaks due to viscosity.[1]
-
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove any inorganic salts (
) carried over, which can cause poor shimming.[1]
Technical Validation
To ensure the data collected is trustworthy (Self-Validating System), check for these specific markers:
-
Integration Check: The piperidine ring should show three distinct multiplets integrating to 4H (
), 4H ( ), and 2H ( )—or 4:6 ratio if resolution is low.[1] If the integration is off, residual piperidine (reactant) is likely present.[1] -
The "Nitro" Shift: In the
NMR, look for the carbon attached to the Nitro group. In sterically hindered nitro compounds, this peak often shifts slightly upfield compared to planar analogs due to the twist.[1] -
Mass Spectrometry: Run GC-MS or LC-MS. Expect a molecular ion peak
.[1][5][6] Note the Chlorine isotope pattern ( ) which will give a characteristic 3:1 ratio in the molecular ion cluster (M and M+2).[1]
References
-
Mechanistic Foundation of SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews.
-
-
Steric Inhibition of Resonance
-
Wepster, B. M. (1958).[1] "Steric Effects on Mesomerism." Progress in Stereochemistry. Discusses the UV-Vis shifts in ortho-substituted nitroanilines.
-
-
General Synthesis Protocol (Analogous Chemistry)
-
NMR Shift Prediction Principles
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
